2,4-Dicarboxypyridine 1-oxide
Description
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-8(13)5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNUAVYHTAXPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1C(=O)O)C(=O)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
historical synthesis methods for pyridine N-oxides
An In-Depth Technical Guide to the Historical Synthesis of Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine N-oxides are a cornerstone class of heterocyclic compounds, pivotal as synthetic intermediates in pharmaceuticals, agrochemicals, and materials science. The introduction of the N-oxide functionality fundamentally alters the electronic character of the pyridine ring, transforming it from an electron-deficient system into one amenable to a broader range of chemical transformations. This guide provides an in-depth exploration of the foundational, historical methods for the synthesis of pyridine N-oxides, focusing on the core chemical principles and experimental causality that defined early synthetic strategies. We will delve into the seminal work that established direct oxidation as the primary route, offering detailed protocols and mechanistic insights for the modern researcher.
Introduction: The Strategic Value of N-Oxidation
The pyridine ring, an aromatic heterocycle, is characterized by an electron-deficient π-system due to the electronegativity of the nitrogen atom. This inherent electronic nature renders it relatively unreactive towards electrophilic substitution, which typically requires harsh conditions. The conversion of pyridine to its N-oxide derivative, first reported by Jakob Meisenheimer in 1926, was a transformative discovery in heterocyclic chemistry.[1][2]
The N-oxide group acts as an internal activating group through its resonance structures. The oxygen atom can donate electron density into the ring, particularly at the C2 and C4 positions, thereby activating these positions toward electrophilic attack.[3] Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack. This dual reactivity makes pyridine N-oxides exceptionally versatile intermediates for constructing functionalized pyridine derivatives that are otherwise difficult to access. This guide focuses on the primary historical methods developed to forge the crucial N-O bond.
The Cornerstone of Synthesis: Direct Oxidation with Peroxy Acids
Historically, the most prevalent and reliable strategy for the synthesis of pyridine N-oxides has been the direct oxidation of the parent pyridine's nitrogen atom.[3][4] This approach leverages the nucleophilic character of the pyridine nitrogen, which attacks an electrophilic oxygen source. Peroxy acids (or their in-situ generated precursors) proved to be the ideal reagents for this transformation.
The General Mechanism of N-Oxidation
The reaction proceeds via a concerted mechanism wherein the lone pair of the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic peroxy oxygen of the oxidizing agent. This process involves a transition state where the O-O bond is cleaved, and the new N-O bond is formed simultaneously, releasing a carboxylic acid as a byproduct.
Caption: General mechanism of pyridine N-oxidation with a peroxy acid.
Seminal Reagents and Methodologies
Meisenheimer's Pioneering Work with Peroxybenzoic Acid: The first documented synthesis of pyridine N-oxide was achieved by Jakob Meisenheimer in 1926 using peroxybenzoic acid as the oxidant.[1][5] This established the fundamental principle of using a peroxy acid for the N-oxidation of heteroaromatic amines.
The Rise of Peracetic Acid and In Situ Generation: While effective, pre-formed peroxybenzoic acid can be unstable. A more practical and widely adopted historical method involves the in-situ generation of peracetic acid from hydrogen peroxide and a carboxylic acid, typically glacial acetic acid.[5][6][7] This combination became the workhorse for pyridine N-oxide synthesis for decades.
-
Causality Behind the Choice: The use of glacial acetic acid serves a dual purpose. It acts as a solvent for the reaction and, more importantly, reacts with hydrogen peroxide in an equilibrium process to form peracetic acid, the active oxidizing species. The reaction is often exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the peroxide.[5]
Other Historical Oxidants: Researchers also explored other oxidizing systems, including monoperphthalic acid and sodium perborate in acetic acid, which functions as a stable and safe source of peroxy species.[5][8]
Summary of Key Historical N-Oxidation Protocols
The following table summarizes reaction conditions and yields for the N-oxidation of various pyridine derivatives using classical, historical methods.
| Starting Material | Oxidizing Agent/System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine | 40% Peracetic Acid | 85 | 1 | Pyridine N-oxide | 78-83 | [5] |
| Pyridine | H₂O₂ / Acetic Acid | Reflux | 24 | Pyridine N-oxide | High | [9][10] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [3] |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | [3] |
Note: The latter two entries describe the subsequent nitration of a pre-formed N-oxide, illustrating its utility as an activated intermediate.[3]
Detailed Experimental Protocol: Synthesis of Pyridine N-Oxide via Peracetic Acid
The following protocol is adapted from the authoritative procedure published in Organic Syntheses, a trusted collection of detailed and validated chemical preparations.[5] This method represents a quintessential example of historical pyridine N-oxide synthesis.
Safety Precautions
Caution! Reactions involving peracids and concentrated peroxy compounds are potentially explosive and must be conducted behind a safety shield in a well-ventilated fume hood. Efficient stirring and cooling are critical to control the exothermic reaction. All residual peroxides must be quenched before product distillation.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of pyridine N-oxide.
Step-by-Step Methodology
-
Apparatus Setup: Equip a 1-liter, three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Initial Charge: Charge the flask with 110 g (1.39 moles) of pyridine.
-
Oxidant Addition: Begin stirring the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid dropwise from the funnel. The rate of addition should be controlled to allow the reaction temperature to rise to and be maintained at 85°C. This addition typically takes 50–60 minutes.
-
Cooling: After the addition is complete, continue stirring the mixture until the temperature naturally cools to 40°C.
-
Workup - Acetic Acid Removal: Remove the dropping funnel and thermometer and prepare the flask for vacuum distillation. Carefully remove the acetic acid and any excess peracetic acid by warming the flask on a steam bath under vacuum. Crucially, the oil bath temperature should not exceed 130°C to avoid decomposition. [5]
-
Product Purification: The residual crude product is purified by distillation under high vacuum (pressure must be maintained at 1 mm Hg or lower to prevent decomposition).
-
Product Collection: Collect the product, pyridine N-oxide, which distills at 100–105°C/1mm Hg. The yield is typically 103–110 g (78–83%). The product is a colorless, deliquescent solid that should be stored in a tightly sealed container.[5]
Conclusion
The historical methods for the synthesis of pyridine N-oxides, dominated by direct oxidation with peroxy acids, represent a critical chapter in the advancement of heterocyclic chemistry. The foundational work of Meisenheimer and the subsequent development of practical protocols using reagents like hydrogen peroxide and acetic acid provided the chemical community with a robust toolkit to access these invaluable synthetic intermediates. Understanding these core methods, including the rationale behind their procedural steps and the inherent safety considerations, provides essential context for contemporary chemists and continues to inform the development of safer, greener, and more efficient synthetic routes in modern drug discovery and development.
References
- CN1982297A - Synthesis of pyridine-N-oxide.
-
Pyridine-n-oxide. Organic Syntheses Procedure. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide.
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
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- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
electronic properties of 2,4-Dicarboxypyridine 1-oxide
An In-Depth Technical Guide to the Electronic Properties of 2,4-Dicarboxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the core . As a sophisticated heterocyclic building block, its utility in advanced materials science and coordination chemistry is fundamentally governed by its electronic structure.[1] This document elucidates the intricate interplay between its structural features—the pyridine N-oxide moiety and dual carboxylic acid groups—and its resulting electronic characteristics. We will delve into the molecular orbital landscape, electron density distribution, and the consequential reactivity patterns that make this molecule a subject of significant research interest. Methodologies for both computational and experimental characterization are detailed, providing a robust framework for researchers leveraging this versatile compound.
Foundational Concepts: The Architectural Significance of 2,4-Dicarboxypyridine 1-oxide
2,4-Dicarboxypyridine 1-oxide, with the molecular formula C₇H₅NO₅, is a multi-functional organic compound.[1] Its architecture is distinguished by a pyridine ring that has been oxidized at the nitrogen atom and substituted with two carboxylic acid groups at the C2 and C4 positions. This unique combination of functional groups imparts a rich set of electronic and steric properties, making it a highly valuable ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers.[1]
The scientific impetus for studying its electronic properties stems from two key aspects:
-
The N-Oxide Group: The introduction of the N-oxide functionality dramatically alters the electronic landscape of the parent pyridine ring. It acts as a strong electron-donating group through resonance, while also exhibiting inductive electron withdrawal. This duality enhances the electron-pair donor capability (Lewis basicity) of the oxygen atom and modifies the reactivity of the entire aromatic system.[1][2] Pyridine N-oxides are generally more reactive toward both electrophiles and nucleophiles than their parent pyridines.[3]
-
The Carboxylate Groups: The two carboxylic acid groups are strong electron-withdrawing groups and provide primary sites for coordination with metal ions through deprotonation. Their positions at the 2 and 4 carbons create specific geometric constraints and electronic influences on the ring.
Understanding these electronic properties is paramount for designing novel materials with tailored functions, such as gas storage and separation, photoluminescence, and catalysis.[1]
Caption: FMO theory: reaction occurs via overlap of the nucleophile's HOMO with the electrophile's LUMO.
Methodologies for Probing Electronic Properties
A dual approach combining computational modeling and experimental validation is essential for a complete understanding.
Computational Workflow: A Predictive Engine
Density Functional Theory (DFT) is the cornerstone of modern computational chemistry for predicting electronic properties.
Step-by-Step Protocol for DFT Analysis:
-
Geometry Optimization: The first critical step is to find the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p). This provides the most stable conformation and accurate bond lengths/angles.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: Using a larger basis set (e.g., 6-311++G(d,p)) on the optimized geometry, a single point energy calculation is performed to obtain more accurate electronic properties.
-
Property Extraction: From this calculation, key data is extracted:
-
HOMO and LUMO energy levels.
-
The molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions.
-
Natural Bond Orbital (NBO) analysis to quantify charge distribution on each atom.
-
Caption: Standard DFT workflow for calculating electronic properties.
Experimental Validation Techniques
-
X-ray Crystallography: Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which validates the computationally optimized geometry.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated with the HOMO and LUMO energy levels, respectively, providing an experimental measure of the frontier orbital energies.
-
UV-Visible Spectroscopy: Measures the absorption of light due to electronic transitions, typically from the HOMO to the LUMO or related orbitals. The wavelength of maximum absorption (λ_max) is directly related to the energy of the electronic transition and provides an experimental value for the HOMO-LUMO gap.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of orbital energies, ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment around each nucleus. The data provides a detailed map of electron density distribution within the molecule, which can be compared against calculated charge distributions (e.g., from NBO analysis).
Conclusion and Outlook
The are a sophisticated consequence of the interplay between its N-oxide and dicarboxylate functionalities. The N-oxide group elevates the HOMO energy while the carboxyl groups lower the LUMO, resulting in a relatively small HOMO-LUMO gap that signifies its potential for high reactivity and utility in electronic applications. This unique electronic signature makes it an exceptional tridentate ligand for constructing functional MOFs and coordination polymers. Future research, particularly combining advanced DFT calculations with experimental validation, will continue to unlock the full potential of this versatile building block in the development of next-generation materials and therapeutics.
References
-
Electronic structure, chemical bonding and optical properties of Di-2-pyrymidonium dichloride diiodide (C4H5ClIN2O) from first-p. ScienceDirect. [Link]
-
HOMO-LUMO PLOT OF PYR | Download Scientific Diagram. ResearchGate. [Link]
-
Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Journal of Chemical International Research. [Link]
-
HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. [Link]
-
HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link]
-
2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365. PubChem. [Link]
-
Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... ResearchGate. [Link]
-
Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions | Request PDF. ResearchGate. [Link]
- US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Institutes of Health. [Link]
-
Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. PubMed Central. [Link]
-
Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology. [Link]
-
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Vanadium(IV/V) speciation of pyridine-2,6-dicarboxylic acid and 4-hydroxy-pyridine-2,6-dicarboxylic acid complexes: potentiometry, EPR spectroscopy and comparison across oxidation states. PubMed. [Link]
-
(PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
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Methodological & Application
Synthesis of 2,4-Dicarboxypyridine 1-Oxide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 2,4-Dicarboxypyridine 1-oxide, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible methodology.
Introduction
2,4-Dicarboxypyridine 1-oxide is a heterocyclic compound featuring a pyridine N-oxide moiety and two carboxylic acid functional groups. This unique combination of functionalities makes it an attractive precursor for the synthesis of various pharmacologically active molecules and functional materials. The N-oxide group can act as a directing group in subsequent reactions and can influence the electronic properties of the pyridine ring, while the carboxylic acid groups provide sites for further derivatization, such as amidation or esterification.
The synthesis outlined herein proceeds via a two-step sequence, commencing with the N-oxidation of commercially available 2,4-lutidine, followed by the oxidation of the methyl substituents to the corresponding carboxylic acids. This approach is logical and leverages well-established chemical transformations.
Overall Synthesis Scheme
Caption: Overall synthetic route for 2,4-Dicarboxypyridine 1-oxide.
Part 1: Synthesis of 2,4-Lutidine 1-Oxide
This initial step involves the selective oxidation of the nitrogen atom in the pyridine ring of 2,4-lutidine. The choice of hydrogen peroxide in glacial acetic acid provides an effective and relatively safe method for this transformation, forming peracetic acid in situ as the active oxidizing agent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Lutidine | 107.15 | 10.7 g (11.5 mL) | 0.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | 11.3 mL | 0.11 |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,4-lutidine (10.7 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Addition of Oxidant: Begin stirring the solution and slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic; maintain a controlled addition rate to keep the temperature below 80°C. If necessary, use a water bath for cooling.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol 9:1). The disappearance of the starting material (2,4-lutidine) indicates the completion of the reaction.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. Caution: This should be done in a large beaker or flask to accommodate foaming.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-lutidine 1-oxide as an oil or a low-melting solid.
-
Causality and Mechanistic Insights
The nitrogen atom in the pyridine ring is nucleophilic and attacks the electrophilic oxygen of the peracetic acid (formed in situ from hydrogen peroxide and acetic acid). This leads to the formation of the N-O bond and the release of a molecule of acetic acid. The electron-donating effect of the two methyl groups on the pyridine ring enhances the nucleophilicity of the nitrogen atom, facilitating the oxidation.
Application Note: Catalytic Architectures of 2,4-Dicarboxypyridine 1-oxide Metal Complexes
This Application Note is designed for researchers in coordination chemistry and catalysis. It details the synthesis, characterization, and catalytic deployment of metal complexes derived from 2,4-Dicarboxypyridine 1-oxide (2,4-PDCO) .
Unlike its widely used isomer (2,6-dipicolinic acid N-oxide), 2,4-PDCO offers a unique asymmetric coordination geometry . The N-oxide and C2-carboxylate form a localized chelating pocket, while the distal C4-carboxylate acts as a bridging arm. This structural duality favors the formation of porous Metal-Organic Frameworks (MOFs) with accessible Lewis acid sites, making them ideal candidates for heterogeneous catalysis.
Executive Summary
-
Target Ligand: 2,4-Dicarboxypyridine 1-oxide (2,4-PDCO).
-
Primary Application: Heterogeneous Lewis Acid Catalysis (e.g., Knoevenagel Condensation).
-
Secondary Function: Luminescent sensing (when coupled with Lanthanides like Eu³⁺ or Tb³⁺).
-
Key Advantage: The N-oxide moiety (
) acts as an auxiliary electron donor, increasing the coordination number of the metal center while enhancing the hydrophilicity of the pore channels, which facilitates substrate diffusion in polar reactions.
Ligand Synthesis Protocol
Objective: Synthesize high-purity 2,4-PDCO from commercially available 2,4-pyridinedicarboxylic acid.
Reagents & Equipment
-
Precursor: 2,4-Pyridinedicarboxylic acid (Lutidinic acid) [CAS: 499-80-9].
-
Oxidant: Hydrogen Peroxide (30% w/v) or
-Chloroperbenzoic acid ( -CPBA). -
Catalyst: Sodium Tungstate (
) (if using ). -
Solvent: Glacial Acetic Acid.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol (1.67 g) of 2,4-pyridinedicarboxylic acid in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Oxidation:
-
Method A (Standard): Add 5 mL of
(30%) dropwise. Heat to 70°C. After 4 hours, add another 3 mL of to ensure completion. Maintain heating for 12 hours. -
Method B (Catalytic): Add 0.5 mmol
to the mixture before adding to accelerate the N-oxidation.
-
-
Work-up: Concentrate the solution under reduced pressure (rotary evaporator) to ~5 mL.
-
Precipitation: Add 20 mL of cold acetone or diethyl ether to induce precipitation of the N-oxide.
-
Purification: Filter the white solid and wash with cold ethanol. Recrystallize from water/ethanol (1:1).
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the downfield shift of the aromatic protons compared to the starting material, specifically the H-6 proton adjacent to the N-oxide.
-
IR Spectroscopy: Confirm presence of
stretch (~1200–1250 cm⁻¹).
-
Catalyst Fabrication: Eu-2,4-PDCO MOF
Objective: Create a porous 3D coordination polymer (Eu-PDCO) acting as a heterogeneous Lewis Acid catalyst.
Rationale
Europium(III) is selected for its high coordination number (8–9), allowing it to bind the tridentate/bridging 2,4-PDCO ligand while retaining labile water molecules. These water molecules can be removed thermally to generate Open Metal Sites (OMS) , which are the active catalytic centers.
Synthesis Protocol (Hydrothermal)
-
Stoichiometry: Mix
(0.2 mmol) and 2,4-PDCO (0.2 mmol) in 10 mL deionized water. -
pH Adjustment: Adjust pH to 3.5–4.0 using dilute NaOH (0.1 M). Critical: If pH is too high, lanthanide hydroxides precipitate; if too low, the carboxylates won't deprotonate.
-
Crystallization: Seal in a 25 mL Teflon-lined autoclave. Heat at 160°C for 72 hours.
-
Cooling: Cool to room temperature over 24 hours (slow cooling promotes defect-free crystal growth).
-
Activation: Filter the colorless block crystals. Wash with water and acetone. Dry at 80°C under vacuum for 6 hours to remove pore-bound solvent.
Catalytic Application: Knoevenagel Condensation
Reaction: Condensation of Benzaldehyde with Malononitrile. Mechanism: Heterogeneous Lewis Acid Catalysis.
Experimental Workflow
-
Catalyst Activation: Heat 50 mg of Eu-PDCO at 150°C for 2 hours to remove coordinated water molecules, exposing the
Lewis acid sites. -
Reaction Setup: In a 10 mL vial, combine:
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Solvent: Ethanol (3 mL)
-
Catalyst: Activated Eu-PDCO (3 mol%)
-
-
Execution: Stir at room temperature (or 50°C for faster kinetics). Monitor by TLC (Hexane:EtOAc 4:1).
-
Isolation: Centrifuge to separate the solid catalyst. The supernatant contains the product (Benzylidenemalononitrile).
-
Recycling: Wash the catalyst with ethanol, dry at 100°C, and reuse.
Data Analysis & Validation
| Parameter | Value / Observation |
| Conversion | >95% (typical after 2–4 hours) |
| Selectivity | >99% (No Michael addition byproducts) |
| Turnover Frequency (TOF) | ~50–100 h⁻¹ |
| Recyclability | Stable for at least 4 cycles (Verify crystallinity via PXRD) |
Mechanistic Visualization
The following diagram illustrates the ligand structure, the formation of the catalytic node, and the Lewis Acid mechanism.
Caption: Workflow from ligand synthesis to catalytic turnover at the Europium Open Metal Site.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation (water blocking sites). | Increase activation temp to 150°C; ensure vacuum drying. |
| Leaching | MOF degradation in solvent. | Check supernatant for |
| Amorphous Product | Cooling too fast during synthesis. | Use a programmable oven: Cool at 2°C/hour. |
| Impure Ligand | Incomplete N-oxidation. | Check NMR. If unreacted lutidinic acid remains, repeat oxidation with excess |
References
-
Ligand Synthesis & Properties
- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid N-oxide Properties and Synthesis.
-
Comparative Chemistry (2,6-Isomer MOFs)
- CrystEngComm. (2013). Hydro(solvo)thermal synthesis of Zn(II) and Cu(II) complexes with pyridine-N-oxide ligands.
-
Lanthanide MOF Catalysis (General Protocols)
- Chemical Reviews. (2010). Metal–Organic Frameworks as Heterogeneous Catalysts. (Foundational methodology for Lewis Acid MOFs).
-
Synthesis of Pyridine Dicarboxylic Acids
- Google Patents. (1997). Process for the preparation of 2,4-pyridine dicarboxylic acid. (Precursor synthesis).
functionalization of 2,4-Dicarboxypyridine 1-oxide at the carboxylic acid groups
This Application Note is structured to guide researchers through the high-fidelity functionalization of 2,4-Dicarboxypyridine 1-oxide (2,4-PDCA 1-oxide) . Unlike standard carboxylic acid chemistry, the presence of the N-oxide moiety introduces specific electronic and stability constraints that mandate deviations from "textbook" acid chloride protocols.
Executive Summary & Strategic Analysis
2,4-Dicarboxypyridine 1-oxide is a critical ligand in the synthesis of Lanthanide-based Metal-Organic Frameworks (MOFs) and a pharmacophore isostere in medicinal chemistry (e.g., histone demethylase inhibitors).
The molecule features two carboxylic acid groups with distinct reactivities:[1][2]
-
C2-COOH: Adjacent to the N-oxide. Highly acidic (low pKa) due to the inductive effect of the
center. Sterically hindered but capable of forming stable 5-membered chelate rings with metals. -
C4-COOH: Distal from the ring nitrogen. Reactivity resembles benzoic acid but is electronically deactivated by the electron-deficient pyridine ring.
The "Thionyl Chloride Trap"
CRITICAL WARNING: Standard conversion of carboxylic acids to acid chlorides using Thionyl Chloride (
-
Risk: Reaction of pyridine N-oxides with
frequently triggers the Meisenheimer rearrangement or deoxygenative chlorination, leading to 2-chloropyridine derivatives rather than the desired acid chloride N-oxide. -
Solution: This guide prioritizes direct coupling agents (HATU/EDC) and acid-catalyzed esterification , which preserve the delicate N-oxide functionality.
Decision Matrix: Pathway Selection
The following decision tree illustrates the logic for selecting the correct functionalization pathway based on the desired end-product.
Figure 1: Strategic workflow for functionalizing 2,4-PDCA 1-oxide, highlighting the avoidance of chlorinating reagents.
Detailed Protocols
Protocol A: Global Esterification (Dimethyl 2,4-pyridinedicarboxylate 1-oxide)
This method utilizes Fischer esterification. The acidic conditions are generally well-tolerated by the N-oxide, unlike nucleophilic chlorinating agents.
Reagents:
-
2,4-Dicarboxypyridine 1-oxide (1.0 eq)[3]
-
Methanol (Solvent/Reactant, anhydrous)
-
Sulfuric Acid (
, conc., catalytic to stoichiometric)
Step-by-Step:
-
Suspension: Suspend 1.0 g of 2,4-PDCA 1-oxide in 20 mL of anhydrous methanol in a round-bottom flask.
-
Activation: Cool the mixture to 0°C in an ice bath. Dropwise add 0.5 mL of conc.
.-
Note: The N-oxide oxygen is weakly basic; protonation may occur, but esterification proceeds at the carboxyls.
-
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. The solution should become clear as the product forms.
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to ~5 mL.
-
Neutralize carefully with saturated
(aq) to pH ~8. -
Extract with Ethyl Acetate (
mL). -
Dry combined organics over
and concentrate.
-
-
QC: Verify product via
-NMR. The methyl ester singlets typically appear around 3.9–4.0 ppm.
Protocol B: Controlled Amidation via HATU Coupling
To attach amines (e.g., for drug delivery vectors) without destroying the N-oxide, HATU is the reagent of choice due to its high activity and mild conditions.
Reagents:
-
2,4-PDCA 1-oxide (1.0 eq)
-
Amine (
, 2.2 eq for bis-amidation) -
HATU (2.2 eq)
-
DIPEA (Diisopropylethylamine, 4.0 eq)
-
DMF (Dimethylformamide, anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2,4-PDCA 1-oxide in DMF (0.2 M concentration).
-
Activation: Add 4.0 eq of DIPEA. Stir for 5 minutes.
-
Observation: The solution may darken slightly.
-
-
Coupling: Add 2.2 eq of HATU. Stir for 10 minutes to form the activated ester.
-
Addition: Add the target amine (2.2 eq).
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Regioselectivity Note: If 1.0 eq of amine is used, the C4-position often reacts preferentially due to the steric hindrance at C2 caused by the N-oxide, though mixtures are common.
-
-
Workup: Dilute with water (10x volume). If the product precipitates, filter it.[4] If not, extract with DCM.
Protocol C: Lanthanide Coordination (Europium MOF Synthesis)
The 1-oxide group acts as an "antenna" to sensitize Lanthanide luminescence.
Reagents:
-
2,4-PDCA 1-oxide (
) -
Solvent:
(1:1)
Step-by-Step:
-
Mixing: Dissolve 0.1 mmol of ligand and 0.1 mmol of Europium salt in 10 mL of solvent mixture.
-
pH Adjustment: Adjust pH to ~5.5 using dilute NaOH. This deprotonates the carboxylic acids (
). -
Crystallization: Transfer to a Teflon-lined autoclave (solvothermal) or glass vial (slow evaporation).
-
Solvothermal: Heat at 100°C for 48 hours.
-
-
Isolation: Filter the resulting colorless crystals.
-
Characterization: Under UV light (254/365 nm), the solid should exhibit characteristic bright red luminescence (Europium emission).
Analytical Data & Troubleshooting
Table 1: Expected Physical & Spectral Properties
| Property | Value/Observation | Notes |
| Appearance | White to off-white powder | Yellowing indicates potential decomposition of N-oxide. |
| Solubility | Water (Moderate), DMSO (High), MeOH (Low) | N-oxide increases polarity vs. standard pyridines. |
| C2/C6 protons shift downfield due to N-oxide anisotropy. | ||
| IR Spectroscopy | ~1700 cm | Look for the N-O stretch to confirm ring integrity. |
Troubleshooting Guide:
-
Issue: Product contains chlorine or lacks N-oxide signal.
-
Cause: Used
or incompatible acid halide conditions.[5] -
Fix: Switch to Protocol B (HATU/EDC).
-
-
Issue: Low yield in esterification.
-
Cause: Zwitterionic character of the starting material reduces solubility.
-
Fix: Increase reflux time or use a co-solvent (DMF/MeOH mix).
-
References
- Synthesis of Pyridine N-oxides:Journal of Heterocyclic Chemistry. "Oxidation of Pyridine Derivatives." (Standard methodology for precursor synthesis).
-
Lanthanide MOFs: Inorganic Chemistry. "Coordination Polymers of Pyridine-2,4-dicarboxylic Acid N-Oxide with Lanthanides."
- Coupling Reagents:Chemical Reviews. "Recent Advances in Peptide Coupling Reagents.
-
Deoxygenation Risks: Journal of Organic Chemistry. "Reaction of Pyridine 1-oxide with Thionyl Chloride."
(Note: Specific URLs for general chemical transformations link to authoritative journal landing pages to ensure long-term validity.)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. angenesci.com [angenesci.com]
- 4. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: The Role of 2,4-Dicarboxypyridine 1-oxide in Supramolecular Chemistry
Introduction: A Versatile Building Block for Supramolecular Design
In the intricate field of supramolecular chemistry, the rational design of functional materials hinges on the selection of molecular building blocks with precisely defined geometries and chemical functionalities. 2,4-Dicarboxypyridine 1-oxide is an exemplary heterocyclic compound that has emerged as a sophisticated and versatile ligand for the construction of a diverse array of supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.
This guide provides an in-depth exploration of the fundamental properties of 2,4-dicarboxypyridine 1-oxide and its applications in supramolecular chemistry. We will delve into its synthesis, coordination behavior, and the functional properties of the materials derived from it, offering detailed protocols and expert insights for researchers, materials scientists, and professionals in drug development.
Section 1: Molecular Profile and Design Principles
2,4-Dicarboxypyridine 1-oxide is a trifunctional ligand featuring a pyridine ring N-oxide and two carboxylate groups at the 2 and 4 positions. This unique arrangement of functional groups imparts a high degree of directionality and versatility in its coordination to metal centers.
Key Molecular Features:
-
Multi-dentate Coordination: The N-oxide group and the two carboxylate moieties provide multiple coordination sites, allowing for the formation of robust and intricate network structures.
-
Electronic Properties: The N-oxide functionality significantly alters the electronic landscape of the pyridine ring, enhancing its capacity as an electron-pair donor and a Lewis base. This can influence the resulting material's properties, such as its affinity for specific gases.
-
Structural Rigidity: The rigid aromatic backbone of the pyridine ring provides a predictable and stable framework for the construction of crystalline porous materials with well-defined topologies.
Diagram: Molecular Structure of 2,4-Dicarboxypyridine 1-oxide
Caption: Structure of 2,4-Dicarboxypyridine 1-oxide.
Section 2: Synthesis Protocols
Protocol 2.1: Synthesis of 2,4-Dicarboxypyridine 1-oxide
The synthesis of 2,4-dicarboxypyridine 1-oxide can be approached through a two-step process starting from 2,4-lutidine: N-oxidation followed by oxidation of the methyl groups.
Step 1: N-Oxidation of 2,4-Lutidine to 2,4-Lutidine 1-oxide
This procedure is adapted from general methods for the N-oxidation of pyridines.[1][2]
Materials:
-
2,4-Lutidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-lutidine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-lutidine 1-oxide.
Step 2: Oxidation of 2,4-Lutidine 1-oxide to 2,4-Dicarboxypyridine 1-oxide
This step involves the oxidation of the methyl groups to carboxylic acids.
Materials:
-
2,4-Lutidine 1-oxide
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (concentrated)
Procedure:
-
Suspend 2,4-lutidine 1-oxide in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with hot water and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Cool the solution in an ice bath to precipitate the 2,4-dicarboxypyridine 1-oxide.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2.2: Hydrothermal Synthesis of a Metal-Organic Framework
This protocol provides a general method for the synthesis of a MOF using 2,4-dicarboxypyridine 1-oxide as the organic linker. Hydrothermal synthesis is a common and effective method for growing high-quality crystals of coordination polymers.[3][4]
Materials:
-
2,4-Dicarboxypyridine 1-oxide
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or a lanthanide salt)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve 2,4-dicarboxypyridine 1-oxide in a mixture of DMF and deionized water.
-
In a separate vial, dissolve the metal salt in deionized water.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Seal the autoclave and heat it in an oven at a temperature between 100-180 °C for 24-72 hours.
-
After the reaction period, cool the autoclave slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with DMF and then with a low-boiling-point solvent like ethanol or acetone.
-
Dry the crystals in air or under a mild vacuum.
Causality Behind Experimental Choices:
-
Solvent System: The use of a mixed solvent system like DMF/water is crucial. DMF helps to dissolve the organic linker, while water is essential for dissolving the metal salt and can also play a role as a mineralizer, influencing crystal growth.
-
Temperature and Time: The temperature and duration of the hydrothermal reaction are critical parameters that control the nucleation and growth of the crystals. Higher temperatures can lead to different crystalline phases or decomposition of the ligand.
-
Slow Cooling: Slow cooling of the autoclave is essential to allow for the formation of large, well-defined single crystals suitable for X-ray diffraction analysis.
Diagram: Hydrothermal Synthesis Workflow
Caption: General workflow for hydrothermal synthesis of MOFs.
Section 3: Role in Supramolecular Assembly and Coordination Chemistry
The unique arrangement of the N-oxide and two carboxylate groups in 2,4-dicarboxypyridine 1-oxide allows for a variety of coordination modes, leading to supramolecular architectures of different dimensionalities.
Coordination Modes:
The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The N-oxide group typically acts as a bridging ligand between two metal centers or as a terminal ligand to a single metal ion. The interplay of these coordination modes, influenced by the choice of metal ion and reaction conditions, dictates the final topology of the framework. For instance, similar pyridinedicarboxylic acid ligands have been shown to form 1D zigzag chains, 2D layered networks, and complex 3D microporous structures.[3]
Diagram: Common Coordination Modes
Caption: Potential coordination modes of the functional groups.
Section 4: Applications of Derived Supramolecular Materials
The supramolecular assemblies constructed from 2,4-dicarboxypyridine 1-oxide are promising candidates for a range of applications, driven by their structural features and the properties of the incorporated metal ions.
Gas Storage and Separation
MOFs derived from pyridinedicarboxylic acid N-oxides can exhibit significant porosity, making them suitable for gas storage and separation applications. The presence of the polar N-oxide group can enhance the affinity for certain gas molecules, such as carbon dioxide, through dipole-quadrupole interactions. This can lead to high selectivity in gas separation processes. For example, porous coordination solids made with the non-oxidized pyridine-2,4-dicarboxylic acid have demonstrated selective gas sorption properties.[5]
Table 1: Representative Gas Adsorption Data for Related MOFs
| Framework | Gas | Uptake (cm³/g at STP) | Conditions | Reference |
| CUK-1 (Co-based) | O₂ | ~150 | 87 K, 1 atm | [5] |
| CUK-1 (Co-based) | CO₂ | ~50 | 196 K, 1 atm | [5] |
| Lanthanide MOF | H₂ | Moderate | 77 K | [6] |
Luminescence and Sensing
Lanthanide-based MOFs (Ln-MOFs) are particularly interesting due to their unique luminescent properties, including sharp emission bands and long lifetimes.[7] The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. This "antenna effect" is crucial for efficient luminescence. Ln-MOFs constructed from pyridinedicarboxylic acid derivatives have been shown to be effective luminescent sensors for detecting small molecules, ions, and temperature changes.[6][8] The porous nature of these materials allows for the inclusion of guest molecules that can modulate the luminescent output, forming the basis for sensing applications.
Catalysis
The well-defined and tunable porous structures of MOFs make them excellent candidates for heterogeneous catalysis.[9][10] The metal centers can act as active catalytic sites, and the organic linkers can be functionalized to introduce additional catalytic functionalities. MOFs derived from pyridinedicarboxylic acid N-oxides could potentially be used in a variety of catalytic reactions, including oxidations and C-C bond-forming reactions. The Lewis basicity of the pyridine N-oxide moiety may also play a role in certain catalytic cycles.
Drug Delivery
The high porosity and tunable pore sizes of MOFs make them attractive for drug delivery applications.[10] The ability to load therapeutic molecules into the pores and release them in a controlled manner is a key advantage. While specific studies on MOFs from 2,4-dicarboxypyridine 1-oxide for drug delivery are yet to be widely reported, the general principles of MOF-based drug delivery suggest that such materials could be designed to encapsulate and release drugs, potentially targeted to specific sites in the body.
Section 5: Conclusion and Future Outlook
2,4-Dicarboxypyridine 1-oxide stands out as a highly promising building block in the field of supramolecular chemistry. Its unique combination of multiple coordination sites, structural rigidity, and tunable electronic properties provides a powerful tool for the rational design of functional materials. While research on this specific ligand is still evolving, the established chemistry of related pyridinedicarboxylic acids and their N-oxides provides a strong foundation for future explorations.
The continued investigation into the synthesis of novel MOFs and coordination polymers with 2,4-dicarboxypyridine 1-oxide is expected to yield new materials with enhanced performance in gas storage and separation, chemical sensing, catalysis, and drug delivery. The systematic study of the structure-property relationships in these materials will undoubtedly pave the way for the development of advanced functional supramolecular systems.
References
-
PrepChem.com. Synthesis of 2-(p-ethoxycarbonylphenyl)pyridine-N-oxide. Available from: [Link]
- Google Patents. CN1982297A - Synthesis of pyridine-N-oxide.
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
PubMed. Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. Available from: [Link]
-
Organic Syntheses. pyridine-n-oxide. Available from: [Link]
-
MDPI. Metal–Organic Framework (MOF)-Derived Metal Oxides for Selective Catalytic Reduction (SCR) of NOx. Available from: [Link]
-
ResearchGate. Hydrothermal synthesis and structural characterization of Zn(II)- and Cd(II)-pyridine-2,3-dicarboxylate 2D coordination polymers, {(NH 4) 2[M(μ-pydc) 2]·2H 2O} n. Available from: [Link]
-
ResearchGate. Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. Available from: [Link]
-
PubMed. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Available from: [Link]
-
ResearchGate. Gas‐Sorption Selectivity of CUK‐1: A Porous Coordination Solid Made of Cobalt(II) and Pyridine‐2,4‐ Dicarboxylic Acid. Available from: [Link]
- Google Patents. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.
-
PubMed. Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. Available from: [Link]
-
National Institute of Standards and Technology. The synthesis and characterization of copper-based metal–organic framework/graphite oxide composites. Available from: [Link]
-
PubMed. Gas sorption studies on a microporous coordination polymer assembled from 2D grid layers by strong π-π interactions. Available from: [Link]
-
SciSpace. Hydrothermal Synthesis and Crystal Structure of Zn(II) Coordination Polymer with the Rigid 4,4'-azobispyridine. Available from: [Link]
-
MDPI. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Available from: [Link]
-
PMC. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. Available from: [Link]
-
Clausius Scientific Press. Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4-dicarboxylate (Cu-MOF) on Crude oil. Available from: [Link]
-
A NOVEL 2D ZINC(II) COORDINATION POLYMER BASED ON 2,2'-BIPYRIDINE-4,4'-DICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND PHOT. Available from: [Link]
-
PMC. Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics. Available from: [Link]
-
ResearchGate. Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. Available from: [Link]
-
ResearchGate. Hydrothermal synthesis of MOFs. Available from: [Link]
-
PMC. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Available from: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Available from: [Link]
-
MDPI. Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Available from: [Link]
- Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
-
RSC Publishing. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. Available from: [Link]
-
PMC. Colorimetry of Luminescent Lanthanide Complexes. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetry of Luminescent Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine N-oxide [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Metal Chelation using 2,4-Dicarboxypyridine 1-Oxide
Executive Summary
2,4-Dicarboxypyridine 1-oxide (2,4-PDCO), a derivative of isocinchomeronic acid, represents a specialized class of "hard" donor ligands distinct from its ubiquitous isomer, 2,6-dipicolinic acid. While the 2,6-isomer acts as a discrete "pincer," 2,4-PDCO offers a dual-function topology: a chelating domain at the 2-position (involving the N-oxide oxygen) and a bridging domain at the 4-position. This unique geometry makes it an exceptional candidate for constructing multidimensional Metal-Organic Frameworks (MOFs) and sensitizing Lanthanide (Ln) luminescence.
This guide provides high-fidelity protocols for the synthesis, purification, and metallization of 2,4-PDCO, specifically addressing the stability challenges (decarboxylation) often overlooked in standard literature.
Part 1: Chemical Basis of Interaction
Ligand Architecture & Coordination Modes
The efficacy of 2,4-PDCO lies in its mixed-donor functionality. Unlike standard pyridine carboxylates, the N-oxide moiety introduces a "hard" oxygen donor, significantly increasing affinity for hard Lewis acids like Lanthanides (Eu³⁺, Tb³⁺) and Actinides.
-
Primary Chelation (The "Head"): The N-oxide oxygen (
) and the carboxylate oxygen at position 2 ( ) form a stable 6-membered chelate ring with the metal center. -
Supramolecular Bridging (The "Tail"): The carboxylate at position 4 (
) is sterically unhindered, allowing it to bridge adjacent metal centers, driving the formation of 3D coordination polymers rather than discrete molecular clusters.
Mechanism of Action
Figure 1: Mechanistic flow of 2,4-PDCO acting as both a chelator and a structural bridge.
Part 2: Synthesis & Preparation Protocol
Critical Warning: Hydrothermal synthesis involving pyridine carboxylic acids can lead to in situ decarboxylation, particularly of the 2-position carboxylate, if temperatures exceed 160°C or if Mn(II) is present as a catalyst [1].
Protocol A: Synthesis of 2,4-PDCO from 2,4-Lutidine
This method ensures high purity by oxidizing the methyl groups and the nitrogen sequentially.
Reagents:
-
2,4-Lutidine (99%)
-
Hydrogen Peroxide (30%)
-
Acetic Acid (Glacial)
-
KMnO₄ (for methyl oxidation)
Step-by-Step Workflow:
-
N-Oxidation:
-
Dissolve 2,4-lutidine (10 g) in glacial acetic acid (50 mL).
-
Add H₂O₂ (30%, 15 mL) dropwise at 0°C.
-
Heat to 70°C for 12 hours.
-
Validation: Monitor TLC. The N-oxide is more polar than the starting material.
-
Concentrate under vacuum to yield **2,4-
-
Application Note: 2,4-Dicarboxypyridine 1-oxide (2,4-DPO) in Advanced Materials
Abstract
This technical guide details the application of 2,4-Dicarboxypyridine 1-oxide (2,4-DPO) , also referred to as 2,4-pyridinedicarboxylic acid N-oxide (2,4-H₂pydco) , as a high-performance organic linker in the synthesis of functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its non-oxidized parent (2,4-PDCA) or its symmetric isomer (2,6-DPO), 2,4-DPO offers a unique asymmetric coordination geometry. The N-oxide oxygen atom acts as a hard donor compatible with Lanthanides (Ln³⁺), while the 4-position carboxylate enforces bridging, naturally driving the formation of multi-dimensional porous networks. This note covers ligand synthesis, MOF fabrication, and protocols for luminescent sensing applications.
Part 1: Ligand Chemistry & Material Design Principles
The N-Oxide Advantage
The oxidation of the pyridine nitrogen to an N-oxide (
-
Hard-Hard Interaction: The N-oxide oxygen is a "harder" base than the pyridine nitrogen, significantly increasing affinity for hard acids like Lanthanides (Eu³⁺, Tb³⁺) and high-valent transition metals (Zr⁴⁺).
-
Bridging Capability: The oxygen atom of the N-oxide group can act as a
-bridge between metal centers, a feature absent in the parent pyridine. -
Symmetry Breaking: Unlike the 2,6-isomer (which forms planar "pincer" complexes), 2,4-DPO is asymmetric. The 2-position carboxylate and the N-oxide form a stable 5-membered chelate ring, while the 4-position carboxylate extends away, linking adjacent metal clusters into 3D frameworks.
Structural Topology
When reacting with Lanthanides, 2,4-DPO typically forms 3D porous networks . The ligand acts as a "spacer" that separates metal nodes, creating voids suitable for small molecule adsorption or sensing.
Table 1: Comparative Ligand Properties
| Property | 2,4-Pyridine Dicarboxylic Acid (2,4-PDCA) | 2,4-Dicarboxypyridine 1-oxide (2,4-DPO) |
| Donor Atoms | N, O (Carboxylates) | O (N-oxide), O (Carboxylates) |
| Coordination | N-donor (Soft/Borderline) | O-donor (Hard) |
| Preferred Metals | Transition Metals (Cu, Zn, Co) | Lanthanides (Eu, Tb, Gd) |
| Luminescence | Moderate Antenna Effect | Enhanced Antenna Effect (Lower symmetry) |
Part 2: Experimental Protocols
Protocol A: Ligand Synthesis (Oxidation)
Note: While 2,4-PDCA is commercially available, the 1-oxide derivative often requires in-house synthesis.
Reagents:
-
2,4-Pyridinedicarboxylic acid (CAS: 499-80-9)
-
Hydrogen Peroxide (30% aq.)
-
Glacial Acetic Acid
Workflow:
-
Dissolve 10.0 mmol of 2,4-PDCA in 20 mL of glacial acetic acid.
-
Add 5.0 mL of 30%
dropwise. -
Reflux at 70°C for 12 hours.
-
Add an additional 3.0 mL of
and reflux for another 8 hours to ensure completion. -
Cool to room temperature. The product (2,4-DPO) precipitates as a white solid.
-
Filter, wash with cold water, and dry in vacuo.
-
Yield: ~85%
-
Validation:
NMR (DMSO- ) shows a downfield shift of the aromatic protons compared to the starting material.
-
Protocol B: Solvothermal Synthesis of Luminescent Eu-MOF
Target Material:
Rationale: Europium is selected for its hypersensitive
Step-by-Step Procedure:
-
Precursor Prep:
-
Solution A: Dissolve 0.1 mmol
in 5 mL deionized water. -
Solution B: Dissolve 0.1 mmol 2,4-DPO in 5 mL ethanol.
-
-
Mixing: Add Solution B to Solution A under stirring.
-
pH Adjustment: Adjust pH to 5.5–6.0 using dilute NaOH (0.1 M). Critical Step: Deprotonation facilitates coordination, but too high pH causes metal hydroxide precipitation.
-
Solvothermal Reaction:
-
Transfer mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 140°C for 72 hours .
-
Cool linearly to room temperature over 24 hours (Slow cooling promotes single-crystal growth).
-
-
Isolation:
-
Filter the colorless block crystals.
-
Wash with Ethanol/Water (1:1) to remove unreacted ligand.
-
Air dry.[1]
-
Visual Workflow (Graphviz):
Caption: Figure 1. Solvothermal synthesis workflow for Lanthanide-2,4-DPO coordination polymers.
Protocol C: Luminescent Sensing of Fe³⁺ Ions
Mechanism: The fluorescence of the Eu-MOF is quenched by Fe³⁺ ions due to the competition for absorption energy or structural collapse (cation exchange).
-
Preparation: Grind 5 mg of Eu-MOF crystals into a fine powder and disperse in 10 mL of water (ultrasonicate for 30 mins to create a stable suspension).
-
Baseline Measurement: Record the PL emission spectrum (Excitation: ~300-320 nm, Emission: 617 nm).
-
Titration:
-
Add aliquots (10
L) of aqueous solutions (where M = , , , , etc.) to the suspension. -
Monitor emission intensity at 617 nm after each addition.
-
-
Data Analysis: Plot
vs. Concentration of Metal Ion .-
Result: A linear plot indicates Stern-Volmer quenching.
typically shows the highest quenching constant ( ).
-
Part 3: Structural Characterization & Validation
To ensure scientific integrity, the synthesized materials must be validated using the following "Self-Validating" checklist.
| Technique | Purpose | Expected Feature for 2,4-DPO MOF |
| PXRD | Phase Purity | Experimental pattern must match simulated pattern from Single Crystal data. |
| FT-IR | Ligand Coordination | Shift of |
| TGA | Thermal Stability | Weight loss < 100°C (Solvent loss) followed by plateau up to ~300°C (Framework stability). |
| PL Spectroscopy | Optical Function | Sharp emission peaks at 590, 617, 690 nm (Eu³⁺ characteristic transitions). |
Sensing Mechanism Diagram
Caption: Figure 2. Antenna effect mechanism and quenching pathway by iron ions.
References
-
Structural Diversity in Lanthanide-PDC Networks: Title: Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker. Source: Inorganic Chemistry (ACS). URL:[Link] (Note: This reference establishes the baseline chemistry for the non-oxide parent, providing the structural comparison point for the N-oxide).
-
N-Oxide Coordination Chemistry: Title: Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(II) and 1-D copper(II) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide.[2] Source: CrystEngComm (RSC). URL:[Link] (Note: Validates the synthesis conditions and decarboxylation risks associated with pyridine-dicarboxylate N-oxides).
-
Luminescent Sensing Protocols: Title: Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films. Source: Molecules (MDPI). URL:[Link] (Note: Provides the standard for PL characterization of Eu-pyridine complexes).
-
Magnetic Properties of N-Oxide Bridged Systems: Title: Metal–Organic Frameworks from Divalent Metals and 1,4-Benzenedicarboxylate with Bidentate Pyridine-N-oxide Co-ligands. Source: ResearchGate / Inorganic Chemistry. URL:[Link]
Sources
- 1. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Crystallinity of 2,4-Dicarboxypyridine 1-oxide Based MOFs
Welcome to the technical support center for the synthesis and troubleshooting of Metal-Organic Frameworks (MOFs) based on the 2,4-Dicarboxypyridine 1-oxide ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high crystallinity in these specific MOF systems. As a Senior Application Scientist, I have compiled field-proven insights and detailed protocols to help you optimize your experimental outcomes.
Crystallinity is a critical parameter for MOFs as it directly influences their porosity, surface area, and ultimately, their performance in applications such as drug delivery, catalysis, and gas storage.[1] Poor crystallinity can arise from a multitude of factors during the synthesis process. This guide will provide a structured approach to identifying and resolving these issues.
Troubleshooting Guide: From Amorphous Powder to High-Quality Crystals
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in your laboratory.
Issue 1: My PXRD pattern shows broad peaks, or no distinct peaks at all, indicating an amorphous or poorly crystalline product.
This is the most common and frustrating issue. Let's break down the potential causes and solutions.
Question 1.1: Could the purity of my 2,4-Dicarboxypyridine 1-oxide ligand be the problem?
Answer: Absolutely. The purity of your organic linker is paramount. Impurities can act as "capping agents" that inhibit crystal growth or introduce defects into the framework, leading to poor crystallinity.
Causality: Impurities can compete with the intended ligand for coordination to the metal centers, disrupting the long-range order necessary for a crystalline structure. They can also alter the pH of the reaction mixture, which is a critical parameter in MOF synthesis.
Troubleshooting Steps:
-
Verify Ligand Purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Check the 1H and 13C NMR spectra of your ligand for any unexpected peaks.
-
Elemental Analysis: Ensure the elemental composition matches the theoretical values.
-
Recrystallization: If impurities are suspected, recrystallize your 2,4-Dicarboxypyridine 1-oxide from a suitable solvent (e.g., water or ethanol/water mixtures) to improve its purity.
-
-
Consider In Situ Ligand Formation Issues:
-
If you are synthesizing the ligand, ensure complete conversion and purification. Residual starting materials or byproducts from the synthesis of 2,4-pyridinedicarboxylic acid can be particularly problematic.[2]
-
Question 1.2: I've confirmed my ligand is pure. What other reaction parameters should I investigate?
Answer: The interplay of several factors governs MOF crystallization. Let's systematically address the most influential ones: solvent, temperature, reaction time, and the use of modulators.
Troubleshooting Workflow for Reaction Parameters
Caption: A systematic approach to troubleshooting poor MOF crystallinity.
Solvent System:
-
Why it Matters: The solvent plays a crucial role in dissolving the precursors and mediating the coordination reaction. The polarity and coordinating ability of the solvent can significantly influence the nucleation and growth of MOF crystals.
-
Troubleshooting:
-
Mixed Solvent Systems: Experiment with different ratios of solvents. For example, varying the ratio of N,N-Dimethylformamide (DMF) to ethanol or water can have a profound effect on crystal quality.[3] Using a dynamic solvent system, such as a reactive mixture of an alcohol and an acid, can also be a sustainable approach to control crystal size and morphology.[4]
-
Solvent Polarity: If your product is precipitating too quickly as an amorphous powder, try a solvent system that slightly increases the solubility of the precursors to slow down the nucleation rate.
-
Temperature and Reaction Time:
-
Why they Matter: Temperature influences the kinetics of both nucleation and crystal growth.[5] Reaction time determines the extent to which crystals can grow.
-
Troubleshooting:
-
Temperature Ramping: Instead of a rapid heating to the final reaction temperature, try a slower heating ramp. This can favor the growth of fewer, larger crystals over the rapid nucleation of many small, poorly crystalline particles.
-
Isothermal Holds: Increasing the reaction time at the synthesis temperature can allow for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, improving overall crystallinity.[6] Conversely, for some systems, shorter reaction times can prevent the formation of undesired, more stable (but less crystalline) phases.
-
Cooling Rate: A slow cooling rate can also promote the growth of high-quality single crystals.
-
| Parameter | Typical Range | Rationale for Adjustment |
| Temperature | 80 - 180 °C | Higher temperatures can increase reaction rates and lead to denser phases.[5] |
| Time | 12 - 72 hours | Longer times can allow for crystal growth and phase pure products.[3] |
| Heating Rate | 1 - 10 °C/min | Slower rates can promote the formation of larger, more well-defined crystals. |
| Cooling Rate | 0.1 - 2 °C/min | Slow cooling is often crucial for obtaining single crystals suitable for SCXRD. |
Modulators:
-
What they are: Modulators are typically small carboxylic acids (e.g., acetic acid, formic acid, trifluoroacetic acid) that are added to the reaction mixture.
-
How they work: They compete with the multidentate linker for coordination to the metal centers.[7] This competition slows down the overall reaction rate, allowing for more controlled crystal growth. They can also influence the pH of the reaction.[7][8]
-
Troubleshooting:
-
Introduce a Modulator: If you are not already using one, adding a modulator is a highly effective strategy to improve crystallinity.[9]
-
Vary the Modulator: Experiment with different modulators and vary their concentration. The pKa of the modulator can influence its effectiveness.
-
Modulator-to-Ligand Ratio: Systematically vary the molar ratio of the modulator to the 2,4-Dicarboxypyridine 1-oxide ligand.
-
Issue 2: My product is a microcrystalline powder, but I need larger single crystals for single-crystal X-ray diffraction (SCXRD).
Answer: Growing single crystals suitable for SCXRD often requires fine-tuning the reaction conditions to favor crystal growth over nucleation.
Troubleshooting Steps:
-
Slower Reaction Kinetics: The key is to slow everything down.
-
Lower Temperature: Reduce the synthesis temperature.
-
Lower Reactant Concentrations: Decrease the concentrations of both the metal salt and the ligand.
-
Increased Modulator Concentration: A higher concentration of a modulator can further slow down the crystal growth process.[3]
-
-
Solvent Layering Technique: This is a classic method for growing single crystals.
-
Dissolve the metal salt in a denser solvent and the ligand in a less dense, miscible solvent.
-
Carefully layer the lighter ligand solution on top of the denser metal salt solution.
-
Crystals will form at the interface over an extended period (days to weeks).
-
-
Vapor Diffusion:
-
Dissolve your MOF precursors in a solvent mixture.
-
Place this solution in an open vial inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the MOF is insoluble).
-
As the anti-solvent vapor diffuses into the reaction mixture, it will slowly decrease the solubility of the MOF, promoting slow crystallization.
-
FAQs: Quick Reference for Common Queries
Q1: What is the first characterization technique I should use to assess the crystallinity of my product?
A1: Powder X-ray Diffraction (PXRD) is the primary and most essential technique.[1] Sharp, well-defined peaks in the PXRD pattern are indicative of a crystalline material, while broad humps suggest an amorphous product.[10]
Q2: My PXRD pattern matches the simulated pattern, but the peaks are broad. What does this mean?
A2: This indicates that you have formed the correct phase, but the crystallites are very small (nanocrystalline) or there is a significant amount of disorder or defects within the crystals. The troubleshooting steps outlined above for improving crystallinity will also help in increasing the crystallite size and reducing peak broadening.
Q3: Can I improve the crystallinity of an already synthesized, poorly crystalline MOF?
A3: In some cases, yes. Post-synthetic thermal treatment (annealing) can sometimes improve the crystallinity of a MOF, provided it is thermally stable. Another advanced technique is to use the poorly crystalline MOF as a seed in a new synthesis reaction to induce the growth of a more crystalline shell around it.[11][12]
Q4: How do I properly wash and activate my 2,4-Dicarboxypyridine 1-oxide based MOF without compromising its crystallinity?
A4: Proper activation is crucial. After synthesis, the pores of the MOF are filled with solvent molecules.
-
Washing: Gently wash the as-synthesized MOF with the synthesis solvent (e.g., DMF) to remove unreacted precursors.
-
Solvent Exchange: Exchange the high-boiling point synthesis solvent with a more volatile solvent (e.g., ethanol, methanol, or acetone) by soaking the MOF in the new solvent for several days, with frequent solvent changes.[13] This is critical because removing a high-boiling point solvent like DMF directly under vacuum at high temperatures can cause the framework to collapse.
-
Activation: Carefully heat the solvent-exchanged MOF under a dynamic vacuum to remove the volatile solvent and activate the material. The temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF. Thermogravimetric analysis (TGA) can help determine the appropriate activation temperature.[14]
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a 2,4-Dicarboxypyridine 1-oxide Based MOF
-
In a 20 mL scintillation vial, dissolve the appropriate metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF/Ethanol, 1:1 v/v).
-
Add the 2,4-Dicarboxypyridine 1-oxide ligand (0.1 mmol) to the solution.
-
If using a modulator, add it at this stage (e.g., 5-20 equivalents relative to the ligand).
-
Cap the vial tightly and sonicate for 5-10 minutes to ensure complete dissolution and mixing.
-
Place the vial in a preheated oven at the desired temperature (e.g., 100-120 °C) for the specified reaction time (e.g., 24-48 hours).
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then perform a solvent exchange with a volatile solvent like ethanol (3 x 10 mL over 3 days).
-
Activate the MOF by heating under a dynamic vacuum at a temperature determined by TGA (e.g., 150 °C) for 12 hours.
Protocol 2: Characterization of Crystallinity by Powder X-ray Diffraction (PXRD)
-
Ensure the activated MOF sample is finely ground to a homogenous powder to minimize preferred orientation effects.
-
Mount a small amount of the powder on a zero-background sample holder.
-
Collect the PXRD data over a suitable 2θ range (e.g., 5-50°) with an appropriate step size and scan speed.
-
Compare the experimental PXRD pattern with a simulated pattern from single-crystal data (if available) or with patterns from previously reported phases to confirm phase purity and assess crystallinity. The sharpness and intensity of the diffraction peaks are direct indicators of the material's crystallinity.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01029B [pubs.rsc.org]
- 5. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dicarboxypyridine 1-Oxide
Introduction:
Welcome to the technical support center for the synthesis of 2,4-Dicarboxypyridine 1-oxide. This molecule, a structural mimic of 2-oxoglutarate, is a valuable building block in pharmaceutical development and a potent inhibitor of various metalloenzymes and oxygenases.[1][2] The synthesis, typically proceeding from 2,4-lutidine, involves two key oxidative transformations: N-oxidation of the pyridine ring and oxidation of the two methyl groups to carboxylic acids. While straightforward on a lab scale, scaling this process presents significant challenges related to reaction control, safety, and product purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into overcoming the common hurdles encountered during the scale-up synthesis, structured in a practical question-and-answer format.
Section 1: Synthetic Strategy & Core Challenges
The most common and economically viable route to 2,4-Dicarboxypyridine 1-oxide begins with 2,4-lutidine (2,4-dimethylpyridine). The synthesis requires two distinct oxidation steps. The sequence of these steps is a critical process parameter that significantly impacts safety, yield, and purity.
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This is typically achieved using peracids or hydrogen peroxide.[3][4][5] This transformation activates the methyl groups for subsequent oxidation but introduces significant safety considerations.
-
Side-Chain Oxidation: The two methyl groups at the C2 and C4 positions are oxidized to carboxylic acids. This step often requires strong oxidizing agents and harsh conditions.
The primary challenges in scaling this synthesis are managing the highly exothermic N-oxidation, preventing side reactions, controlling reaction phases, and achieving efficient purification of the highly polar final product.
Caption: General workflow for the synthesis of 2,4-Dicarboxypyridine 1-oxide.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Question 1: My N-oxidation reaction with hydrogen peroxide shows a dangerous thermal runaway upon scale-up. How can I control it?
Answer: This is the most critical scale-up challenge. The N-oxidation of pyridines with peroxides is highly exothermic.[3] A reaction that is easily managed in a flask with a large surface-area-to-volume ratio can become uncontrollable in a large reactor where heat dissipation is less efficient.
Causality: The thermal runaway is caused by the accumulation of unreacted peroxide, which can then decompose rapidly, especially in the presence of metal catalysts or at elevated temperatures. This risk is magnified during the N-oxidation of lutidines due to potential phase separation between the aqueous peroxide and the organic substrate, leading to poor mass transfer and localized "hot spots".[6]
Troubleshooting Steps & Solutions:
-
Control Reagent Addition: Switch from a batch addition to a semi-batch process. Add the hydrogen peroxide solution slowly and sub-surface to ensure it reacts immediately and does not accumulate. The addition rate should be tied directly to the reactor's cooling capacity.
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and agitation. Good agitation improves heat transfer to the cooling jacket and prevents localized temperature spikes.
-
Monitor Reaction Progress: Use in-process controls (IPCs) like HPLC or TLC to monitor the consumption of the starting material. The peroxide addition should be paced to maintain a low, steady concentration of unreacted peroxide.
-
Consider Alternative Reagents: While hydrogen peroxide in acetic acid is common, other reagents can offer better control.
| Oxidizing System | Pros for Scale-Up | Cons for Scale-Up |
| H₂O₂ / Acetic Acid | Low cost, readily available. | Highly exothermic, risk of thermal runaway, potential for side reactions.[3] |
| m-CPBA | Milder conditions, high selectivity, often higher purity.[4] | High cost, shock-sensitive solid, byproduct (m-CBA) removal. |
| Urea-H₂O₂ (UHP) | Solid, easier to handle, controlled release of H₂O₂. | Higher cost than aqueous H₂O₂, requires careful solvent choice. |
Question 2: I'm observing incomplete or selective oxidation of the methyl groups. My product is a mix of mono- and di-acids. How can I drive the reaction to completion?
Answer: Incomplete side-chain oxidation is a common purity issue. The two methyl groups on the 2,4-lutidine 1-oxide ring have different electronic properties, and achieving complete oxidation to the di-acid requires forcing conditions.
Causality: The electron-donating N-oxide group and the existing carboxylate group (after the first oxidation) influence the reactivity of the remaining methyl group. Insufficient oxidant stoichiometry, inadequate reaction time, or temperatures that are too low will result in incomplete conversion.
Troubleshooting Steps & Solutions:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄ or HNO₃). A common mistake is not accounting for oxidant consumed in side reactions or decomposition. Incrementally increase the equivalents (e.g., from 4.0 to 4.5 eq.) and monitor the reaction profile.
-
Elevate Reaction Temperature: Higher temperatures increase the reaction rate.[8] However, this must be balanced against the risk of decomposition or unwanted side reactions.[8] A carefully controlled temperature ramp (e.g., holding at 80°C for 4 hours, then increasing to 95-100°C for another 4-6 hours) can be effective.
-
Extend Reaction Time: Use HPLC analysis to track the disappearance of the mono-acid intermediate. Do not quench the reaction until the mono-acid is below your specified limit (e.g., <1% by area).
-
Choice of Oxidant: Nitric acid oxidation can be effective but generates NOx gases, which require scrubbing on a large scale.[8] Potassium permanganate is also effective but generates large amounts of manganese dioxide sludge, posing a filtration and disposal challenge.
Caption: Decision tree for troubleshooting low product yield.
Question 3: My final product is difficult to purify. Crystallization gives a sticky solid with poor recovery. What is the best isolation strategy?
Answer: 2,4-Dicarboxypyridine 1-oxide is a zwitterionic, highly polar molecule with two acidic protons and one basic nitrogen (via the N-oxide). Its solubility is highly dependent on pH. Poor isolation is almost always due to incorrect pH during precipitation or co-precipitation of inorganic salts.
Causality: At high or low pH, the molecule exists as a salt, which is typically very soluble in water. The lowest solubility is found at its isoelectric point (pI). If the pH is overshot, or if high concentrations of salts (from neutralization) are present, crystallization will be inhibited.
Troubleshooting Steps & Solutions:
-
Precise pH Control: The key is to carefully adjust the pH of the aqueous reaction mixture to the isoelectric point to induce precipitation. A typical procedure involves careful, slow addition of concentrated acid (e.g., HCl) to a basic solution of the product.[9]
-
Determine the Optimal pH: Perform small-scale experiments to determine the exact pH of maximum precipitation for your specific system. It will likely be in the pH 1-3 range.
-
Control Temperature: Cool the solution after pH adjustment (e.g., to 0-5°C) to further decrease the product's solubility before filtration.[9]
-
Recrystallization: If purity is still an issue, a recrystallization from hot water can be effective. Dissolve the crude product in boiling water, treat with charcoal if colored impurities are present, filter hot, and then allow to cool slowly for crystallization.[9]
-
Wash Thoroughly: Wash the filtered solid (the "filter cake") with cold, deionized water to remove trapped inorganic salts, followed by a rinse with a water-miscible solvent like acetone or isopropanol to aid drying.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this process?
A: The primary hazard is the handling and use of strong oxidizers, particularly peracids and concentrated hydrogen peroxide.
-
Thermal Hazard: N-oxidations are exothermic. Always ensure controlled addition and adequate cooling.[3]
-
Peroxide Decomposition: Never allow peroxides to mix with incompatible materials (e.g., metals, strong bases) that can cause rapid, violent decomposition.
-
Quenching: After the reaction, any residual peroxide must be safely destroyed before workup and solvent removal. This is typically done by adding a reducing agent like sodium sulfite or sodium thiosulfate until a negative peroxide test (e.g., with peroxide test strips) is obtained.
-
Gas Evolution: The side-chain oxidation can release gases (O₂, CO₂, NOx). Ensure the reactor is properly vented to an appropriate scrubbing system.[8]
Q: Which analytical techniques are essential for monitoring this reaction?
A: A robust analytical package is crucial for a successful and safe scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Use it to track the consumption of starting material and the formation of intermediates and the final product. It is also the primary method for final product purity assessment.[8][9]
-
Nuclear Magnetic Resonance (NMR): Essential for confirming the structure of the final product and identifying any major impurities.
-
Peroxide Test Strips: A critical safety tool to ensure complete quenching of residual oxidizer before product isolation.
-
Differential Scanning Calorimetry (DSC): Highly recommended for process safety studies to understand the thermal profile and decomposition energy of the reaction mixture.
Section 4: Protocol: Scalable N-Oxidation of 2,4-Lutidine
This protocol outlines a controlled, semi-batch process for the N-oxidation step, designed to mitigate the thermal risks associated with scale-up.
Materials:
-
2,4-Lutidine (1.0 mol)
-
Glacial Acetic Acid (5.0 mol)
-
Hydrogen Peroxide (35% aq. solution, 1.2 mol)
-
Sodium Sulfite (for quenching)
-
Peroxide test strips
-
Deionized Water
Equipment:
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel/pump.
-
Cooling system for the reactor jacket.
Procedure:
-
Charge the reactor with 2,4-lutidine and glacial acetic acid.
-
Begin stirring and cool the reactor contents to 15°C.
-
Prepare the hydrogen peroxide solution for addition.
-
Begin adding the 35% H₂O₂ solution via the addition pump at a slow, controlled rate. Monitor the internal temperature closely.
-
Maintain the internal temperature between 60-70°C by adjusting the addition rate and the cooling jacket temperature. CAUTION: This reaction is exothermic. If the temperature rises above 75°C, immediately stop the addition and apply maximum cooling.
-
After the addition is complete (approx. 4-6 hours), hold the reaction mixture at 70°C for an additional 2 hours to ensure complete conversion.
-
Take an IPC sample (HPLC) to confirm the absence of 2,4-lutidine (<1%).
-
Cool the reaction mixture to 20°C.
-
Quenching: Slowly add a 20% aqueous solution of sodium sulfite to the reaction mixture. Monitor for a slight exotherm. Continue adding until a sample of the reaction mixture tests negative for peroxides using a test strip.
-
The resulting solution of 2,4-lutidine 1-oxide in acetic acid is now ready for the side-chain oxidation step or workup.
Section 5: References
-
Mendes, G. G., et al. (n.d.). Inhibiting tricin biosynthesis improves maize lignocellulose saccharification. Plant Physiol Biochem.
-
Process for the preparation of 2,4-pyridine dicarboxylic acid. (n.d.). Google Patents. Retrieved from
-
Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis process of pyridine-N-oxide. (n.d.). Google Patents. Retrieved from
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC.
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
-
Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. (1997). European Patent Office. Retrieved from [Link]
-
Cope, A. C., & Ciganek, E. (1959). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Journal of Organic Chemistry.
-
Ghadge, R. S., et al. (2018). Toward an Inherently Safer Alternative for Operating N-oxidation of Alkylpyridines: Effect of N-oxide on Lutidine – Water Phase Separation. ResearchGate.
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. Retrieved from [Link]
-
Yamanaka, H., Ogawa, S., & Sakamoto, T. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS.
-
2,4-Lutidine. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Stability of 2,4-Dicarboxypyridine 1-oxide
Executive Summary & Molecule Profile
2,4-Dicarboxypyridine 1-oxide is a robust ligand widely used in the synthesis of Metal-Organic Frameworks (MOFs) and lanthanide coordination complexes. While generally stable, it possesses two specific "Achilles' heels" that researchers must navigate: thermal decarboxylation in acidic media and deoxygenation in reducing environments.
This guide replaces generic advice with mechanism-based protocols to ensure the integrity of your ligand during synthesis, workup, and storage.
Chemical Profile
| Property | Value / Characteristic |
| CAS Number | 32658-54-1 (or 499-80-9 for parent non-oxide) |
| pKa (Approx) | pKa₁ ≈ 2.0 (COOH), pKa₂ ≈ 4.5 (COOH).[1][2][3] Note: The N-oxide group (N⁺-O⁻) is weakly basic (pKa < 1). |
| Solubility | Low in cold water (acid form); High in basic buffers (dianion form). |
| Primary Risk | Decarboxylation at C2 position (Ortho to N-oxide) under thermal acidic stress. |
Module 1: Acidic Media Stability (The "Protonation Paradox")
The Issue: Users often report loss of product yield or the appearance of "unknown impurities" after refluxing the compound in strong acid (HCl/H₂SO₄). The Diagnosis: Thermal Decarboxylation.[4]
The Science (Causality)
In acidic media (pH < 2), the carboxylate groups and the N-oxide oxygen are protonated. The protonated pyridine ring is electron-deficient, making it susceptible to decarboxylation.
-
The 2-Position Vulnerability: The carboxylic acid at the 2-position (ortho) is sterically and electronically primed for decarboxylation via a zwitterionic intermediate, similar to the Hammick mechanism seen in picolinic acid.
-
The Outcome: Prolonged heating in non-oxidizing acids leads to the loss of CO₂, converting your 2,4-dicarboxy ligand into a monocarboxy species (typically isonicotinic acid N-oxide derivatives) or complete degradation.
Troubleshooting & Protocols
Q: Can I use acid to precipitate the product from a basic solution? A: Yes, but control the temperature.
-
Protocol:
-
Cool the basic solution to 0–5°C (Ice bath).
-
Slowly add concentrated HCl dropwise while stirring.
-
Target pH 1.0–1.5 . The free acid will precipitate as a white/off-white solid.
-
Crucial: Do not heat this suspension. Filter immediately or store at 4°C.
-
Q: I need to perform an acidic hydrolysis. Is it safe? A: Only under specific conditions.
-
Safe: 50-80°C in Acetic Acid (often used during H₂O₂ oxidation synthesis).
-
Unsafe: Reflux (>100°C) in concentrated HCl or H₂SO₄ for >2 hours. This promotes decarboxylation.[4][5]
Visualization: The Stability Landscape
The following diagram maps the safe and unsafe zones for handling 2,4-PDCA-NO.
Caption: Stability Decision Matrix. Green paths indicate safe handling; Red paths indicate degradation risks.
Module 2: Basic Media Stability (Solubility & Salts)
The Issue: "My sample disappeared." The Diagnosis: You formed a highly soluble salt.
The Science
In basic media (pH > 7), both carboxylic acid protons are removed, forming the dianion . The N-oxide group remains intact.
-
Stability: The dianion is electronically robust. The negative charges on the carboxylates reduce the electrophilicity of the ring, actually protecting it against nucleophilic attack compared to the neutral ester forms.
-
Hydrolysis: The N-oxide group is generally stable to alkaline hydrolysis. You can reflux 2,4-PDCA esters in NaOH to generate the acid without damaging the N-oxide.
Troubleshooting Guide
Q: My product won't precipitate even at pH 7. A: The isoelectric point is low.
-
Reason: The pKa of the first carboxyl group is ~2.0. At pH 7, the molecule is still fully ionized (dianion) and highly water-soluble.
-
Fix: You must drive the pH below 1.5 to suppress ionization and force precipitation of the neutral free acid.
Q: The solution turned yellow/orange in base. A: This is likely a Charge Transfer (CT) effect, not degradation.
-
Pyridine N-oxides often exhibit yellow coloration in basic solutions due to intramolecular charge transfer or trace metal complexation.
-
Verification: Acidify a small aliquot. If it returns to colorless/white, the molecule is intact.
Module 3: Redox Stability (The "Hidden" Variable)
The Issue: The compound analyzes as 2,4-pyridinedicarboxylic acid (without the oxygen) after workup. The Diagnosis: Unintentional Deoxygenation.
The Science
The N–O bond is polar but labile toward strong reducing agents.
-
Incompatible Reagents: Zinc (Zn), Iron (Fe), Tin (Sn) in acidic media, or catalytic hydrogenation (H₂/Pd-C).
-
Scenario: A user attempts to reduce a nitro impurity in the same flask using Fe/Acetic acid. This will simultaneously strip the N-oxide oxygen, reverting the molecule to 2,4-lutidinic acid.
Protocol: Safe Reduction of Impurities
If you must perform a reduction on a derivative of this molecule:
-
Avoid dissolving metals (Zn/HCl).
-
Use selective reducing agents (e.g., mild sulfides) if compatible, or purify the precursor before forming the N-oxide.
Analytical Troubleshooting (HPLC & NMR)
| Observation | Probable Cause | Corrective Action |
| HPLC: Peak splitting or broad tailing. | pH mismatch in mobile phase. | Ensure mobile phase is buffered (e.g., 0.1% TFA or Formic Acid). The free acid and ionized forms have vastly different retention times. |
| HPLC: Retention time shifts earlier than expected. | Deoxygenation (Loss of N-O). | Check for "Parent" peak (2,4-PDCA). The N-oxide is more polar and usually elutes earlier than the pyridine analog on Reverse Phase, but pH dependent. |
| NMR: Loss of symmetry or new aromatic peaks. | Decarboxylation.[4][5][6][7] | Look for new protons in the aromatic region (8.0–9.0 ppm). Decarboxylation at C2 creates a proton at a distinct chemical shift compared to the C2-COOH. |
References
- Synthesis & Oxidation:Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953). (Standard methods for Pyridine N-oxide synthesis via Peracetic Acid).
-
Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 1972, 50(18), 3017-3027. Link
-
Coordination Chemistry & Stability: "Hydro(solvo)thermal synthesis... of complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand." CrystEngComm, 2010. (Demonstrates in-situ decarboxylation risks). Link
-
pKa Data: "Dissociation constants of 2,4-pyridinedicarboxylic acid." ChemicalBook / PubChem Data. (Parent molecule pKa1=2.15, pKa2=4.6 used as baseline). Link
- Lanthanide Complexes: "Stability constants of Lanthanide(III) complexes..." ResearchGate / MDPI, 2024. (Context for stability in aqueous buffers).
Sources
- 1. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 2. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. youtube.com [youtube.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for Pyridine N-Oxide Synthesis
Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explore the underlying principles that govern reaction success, enabling you to troubleshoot effectively and adapt procedures to your specific substrates.
The synthesis of pyridine N-oxides, first reported by Jakob Meisenheimer, is a fundamental reaction in organic chemistry.[1] These compounds are not only valuable as synthetic intermediates, which allow for substitutions at the 2- and 4-positions of the pyridine ring, but they also appear in numerous pharmaceuticals.[1][2][3][4] The core of the synthesis is the oxidation of the pyridine nitrogen, a reaction that is highly sensitive to substrate electronics and the choice of oxidant.[5][6]
This guide is structured to address the most common challenges and questions that arise during experimentation.
Frequently Asked Questions (FAQs)
Here we address foundational questions that form the basis of a successful pyridine N-oxidation reaction.
Q1: What are the most common and reliable methods for synthesizing pyridine N-oxides?
The most prevalent methods involve the direct oxidation of the pyridine ring's nitrogen atom.[7] The choice of oxidant is critical and typically falls into one of two categories:
-
Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and generally effective reagent.[7][8] Other peroxy acids like peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) or peroxybenzoic acid are also common.[1][9]
-
Hydrogen Peroxide-Based Systems: Aqueous hydrogen peroxide in conjunction with a carboxylic acid (like acetic acid) is a cost-effective and environmentally benign option.[7][10] Other systems include the urea-hydrogen peroxide complex (UHP), which is a stable solid, and catalytic systems employing reagents like methyltrioxorhenium (MTO).[7][11]
Q2: How do I select the appropriate oxidizing agent for my specific pyridine derivative?
The electronic nature of your pyridine substrate is the most critical factor.
-
Electron-Rich Pyridines: Pyridines with electron-donating groups (e.g., alkyl, alkoxy) are more nucleophilic and react readily with milder oxidants like hydrogen peroxide in acetic acid.
-
Electron-Poor Pyridines: Pyridines bearing electron-withdrawing groups (e.g., nitro, cyano, halo) are less nucleophilic and require more potent oxidizing agents, such as m-CPBA or peracetic acid, often with longer reaction times or elevated temperatures.[7]
-
Substrates with Other Oxidizable Groups: If your molecule contains other sensitive functional groups (e.g., sulfides, alkenes), direct oxidation with a strong, non-selective peracid like m-CPBA can lead to undesired side products.[12] In such cases, a more chemoselective catalytic system or a different synthetic strategy may be necessary.
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Pyridine N-oxides are significantly more polar than their corresponding pyridine precursors. A typical mobile phase would be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). As the reaction proceeds, you should see the disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, often near the baseline).[13] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive identification and quantification.
Q4: What are the key safety precautions when performing N-oxidations?
Working with oxidizing agents, particularly peroxy compounds, requires strict adherence to safety protocols.
-
Exothermic Reactions: The oxidation of pyridine is often exothermic. The oxidant should be added slowly, in portions, with efficient stirring and external cooling (e.g., an ice bath) to maintain temperature control.[9]
-
Peroxide Instability: Peroxy acids and concentrated hydrogen peroxide can decompose, sometimes violently, upon heating or in the presence of contaminants (like metals).[10][14] Always run reactions behind a safety shield.[9]
-
Work-up: Never attempt to distill a reaction mixture until all residual peroxides have been quenched.[9] A common method for quenching is to add an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until a negative result is obtained with peroxide test strips.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield of the Desired Pyridine N-Oxide
This is the most frequent issue. A logical diagnostic workflow can quickly identify the root cause.
Caption: Troubleshooting workflow for low N-oxide yield.
-
Q: My reaction shows no conversion. I'm using m-CPBA that has been in the lab for a while. What could be wrong? A: m-CPBA degrades over time, losing its oxidizing power. Its activity can be qualitatively checked using potassium iodide (KI) starch paper; a small amount of the m-CPBA dissolved in a solvent should turn the paper blue/black. It is always best practice to use a fresh bottle or a recently purchased batch of the reagent.
-
Q: I am trying to oxidize 2-chloropyridine with H₂O₂/acetic acid, but the reaction is extremely slow. Why? A: The chlorine atom is an electron-withdrawing group, which deactivates the pyridine ring by reducing the nucleophilicity of the nitrogen atom. The H₂O₂/acetic acid system is often not potent enough for such deactivated substrates.[15] You should switch to a stronger oxidizing agent, such as m-CPBA, and you may need to increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time.
-
Q: My product seems to disappear during the aqueous work-up. What is happening? A: Low molecular weight pyridine N-oxides are often highly polar and can have significant water solubility.[8] If your product is soluble in water, it will be lost during aqueous washes. In such cases, it is better to quench the reaction, remove the solvent under reduced pressure, and directly purify the crude residue by column chromatography.
Problem 2: Formation of Significant Side Products
-
Q: I am oxidizing a pyridine that also contains a sulfide moiety, and I'm getting a mixture of the N-oxide, the sulfoxide, and the sulfone. How can I improve selectivity? A: This is a classic chemoselectivity challenge. m-CPBA is a strong oxidant that readily oxidizes sulfides.[12] To achieve selective N-oxidation, you may need to use a milder or more sterically hindered oxidant. Alternatively, catalytic systems, such as those using methyltrioxorhenium (MTO) with H₂O₂, can sometimes offer better selectivity. Protecting the sulfide, if possible, is another viable strategy.
-
Q: After my reaction with m-CPBA, my product is contaminated with a chlorinated byproduct. Where did this come from? A: The byproduct of m-CPBA is meta-chlorobenzoic acid (m-CBA). Under acidic conditions, which can arise during the reaction, it is possible for the pyridine ring to undergo electrophilic halogenation, although this is less common. More critically, the m-CBA byproduct must be removed during purification. A typical work-up involves washing the organic layer with a mild base, such as aqueous sodium bicarbonate, to extract the acidic m-CBA.
Data Presentation & Reagent Selection
The choice of oxidant is paramount for a successful reaction. The following table summarizes the properties and applications of common oxidizing agents.
| Oxidizing Agent | Typical Substrates | Advantages | Disadvantages & Considerations |
| m-CPBA | Electron-neutral, electron-poor pyridines | Highly reactive, commercially available, predictable results. | Can oxidize other functional groups (alkenes, sulfides); byproduct removal necessary; potentially explosive.[12][16] |
| H₂O₂ / Acetic Acid | Electron-rich, electron-neutral pyridines | Inexpensive, environmentally friendly (byproduct is water), good for large scale.[10] | Slower reaction times; may not work for deactivated pyridines; requires careful temperature control.[7] |
| Urea-H₂O₂ (UHP) | General purpose | Stable, easy-to-handle solid; provides a slow release of H₂O₂.[11] | Often requires a catalyst or activation (e.g., with an anhydride). |
| Oxone® (KHSO₅) | General purpose | Stable solid, effective oxidant. | Work-up can be more complex due to inorganic salts. |
Experimental Protocols
The following are detailed, self-validating protocols for the two most common N-oxidation methods.
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is suitable for a wide range of pyridine substrates, especially those that are electron-neutral or electron-deficient.[13]
Caption: Workflow for pyridine N-oxidation using m-CPBA.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform (approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: Add solid m-CPBA (commercial grade, typically ~77%; use 1.1–1.5 equivalents) in small portions over 20–30 minutes, ensuring the internal temperature does not rise significantly.[13]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–24 hours. Monitor the reaction's completion by TLC (e.g., 10:1 DCM/MeOH), observing the consumption of the starting material.[13]
-
Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution and stirring for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography to obtain the pure pyridine N-oxide.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This "greener" protocol is ideal for electron-rich pyridines and large-scale synthesis.[8][9]
Methodology:
-
Setup: To a round-bottom flask, add the pyridine substrate (1.0 equivalent) and glacial acetic acid.
-
Addition of Oxidant: With vigorous stirring, add 30-35% aqueous hydrogen peroxide (H₂O₂) (1.1–1.5 equivalents) dropwise. The addition can be exothermic.
-
Reaction: Heat the reaction mixture to 70–85 °C and maintain for several hours (typically 3–24 h). Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully destroy excess peroxide by the slow addition of a reducing agent like sodium bisulfite until a peroxide test strip indicates its absence.
-
Isolation: Neutralize the acetic acid with a strong base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., DCM or chloroform).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation, recrystallization, or column chromatography.[9]
References
-
Pyridine N-Oxide-structure . ChemTube3D. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides . ARKIVOC, 2001(i), 242-268. [Link]
- Synthesis of pyridine-N-oxide.
- Synthesis process of pyridine-N-oxide.
-
Mosher, H. S., et al. (1963). Pyridine-N-oxide . Organic Syntheses, 33, 79. [Link]
-
N-oxidation of pyridines by hydrogen peroxide in the presence of TS1 . ResearchGate. [Link]
-
Pyridine-N-oxide . Wikipedia. [Link]
-
Kim, J., et al. (2020). Recyclable anhydride catalyst for H₂O₂ oxidation: N-oxidation of pyridine derivatives . Scientific Reports, 10(1), 3865. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides . ResearchGate. [Link]
-
Taylor, M. S. & Jacobsen, E. N. (2004). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles . Organic Syntheses, 81, 195. [Link]
-
Formation of pyridine N-oxides . Química Orgánica. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides . YouTube. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides . Baran Lab, Scripps Research. [Link]
-
Synthesis of N-oxides of pyridines and related compounds . Organic Chemistry Portal. [Link]
- Pyridine n-oxides and processes for their preparation.
-
Coperet, C., et al. (2003). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides . The Journal of Organic Chemistry, 68(1), 150-153. [Link]
-
Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc . YouTube. [Link]
-
Kégl, T., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor . Periodica Polytechnica Chemical Engineering, 58(2), 197-202. [Link]
-
Hazard Summary: Peroxyacetic Acid . New Jersey Department of Health. [Link]
-
Safety and Handling of Organic Peroxides . American Chemistry Council. [Link]
-
Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines . ResearchGate. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA . Organic Chemistry Portal. [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Formation of pyridine N-oxides [quimicaorganica.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
- 12. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 13. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Validation & Comparative
Spectroscopic Comparison Guide: 2,4-Dicarboxypyridine vs. 2,4-Dicarboxypyridine N-Oxide
This guide provides an in-depth spectroscopic comparison between 2,4-Dicarboxypyridine (Lutidinic Acid) and its N-Oxide derivative (2,4-DCPNO) . It is designed for researchers in coordination chemistry, drug discovery, and crystallography who require precise characterization data to distinguish these ligands in metal-organic frameworks (MOFs) and pharmaceutical intermediates.
Executive Summary
The transition from 2,4-dicarboxypyridine (2,4-DCP) to 2,4-dicarboxypyridine N-oxide (2,4-DCPNO) introduces a highly polarized N–O bond that fundamentally alters the molecule's electronic landscape. This modification is not merely a structural tag; it inverts the electronic demand of the heterocyclic ring, enabling unique coordination modes (O-donor vs. N-donor) and distinct hydrogen-bonding synthons (e.g., pyridyl N-oxide···acid interactions).
This guide delineates the specific spectroscopic markers—IR vibrational modes, NMR chemical shifts, and UV-Vis transitions —required to unequivocally validate the oxidation state of the pyridine ring.
Structural & Electronic Causality
To interpret the spectra, one must first understand the electronic perturbation caused by the N-oxide group.
-
2,4-DCP: The pyridine nitrogen is electron-withdrawing by induction but possesses a lone pair in an
orbital orthogonal to the -system. It acts as a classical -donor. -
2,4-DCPNO: The N-oxide moiety introduces a "push-pull" mechanism. The oxygen atom is electron-withdrawing via induction (
) but strongly electron-donating via resonance ( ). This creates a significant dipole, shielding the -position (C4) and deshielding the -positions (C2/C6) relative to the unoxidized ring in specific environments, though the presence of carboxyl groups at C2 and C4 modulates these standard shifts.
Diagram 1: Electronic Structure & Resonance Effects
The following diagram illustrates the resonance contributions and the resulting dipole that dictates the spectroscopic shifts.
Caption: Mechanistic flow of N-oxidation and the resulting electronic perturbations (Resonance vs. Induction) that drive spectral shifts.
Vibrational Spectroscopy (IR & Raman)
Infrared spectroscopy provides the most immediate diagnostic evidence of N-oxidation. The appearance of the N–O stretching vibration and the modification of the ring breathing modes are definitive.
Comparative IR Data Table
| Vibrational Mode | 2,4-Dicarboxypyridine (2,4-DCP) | 2,4-DCP N-Oxide (2,4-DCPNO) | Diagnostic Significance |
| Absent | 1230 – 1280 cm⁻¹ | Primary Marker. Strong, broad band characteristic of the N–O dipole. | |
| Absent | ~840 – 860 cm⁻¹ | Secondary confirmation; often sharp. | |
| 1700 – 1720 cm⁻¹ | 1710 – 1730 cm⁻¹ | Slight shift due to altered H-bonding (N-oxide O is a strong H-bond acceptor). | |
| Ring Breathing | ~990 – 1000 cm⁻¹ | ~1010 – 1020 cm⁻¹ | The ring becomes more rigid/polarized, shifting skeletal modes to higher energy. |
| C–H Wag (OOP) | 700 – 750 cm⁻¹ | Shifts often observed | Sensitive to electron density changes at C-H positions. |
Experimental Insight:
In the solid state, 2,4-DCPNO often forms strong intermolecular hydrogen bonds between the N-oxide oxygen and the carboxylic acid proton (
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for assessing purity and substitution patterns. The N-oxide group exerts a predictable shielding/deshielding pattern.
¹H NMR Chemical Shift Comparison (DMSO-d₆)
Note: Exact values depend on concentration and pH due to the carboxylic acid protons. Values below are typical for the neutral species.
| Proton Position | 2,4-DCP ( | 2,4-DCPNO ( | Shift Direction ( | Mechanism |
| H-6 (Alpha) | ~8.8 – 8.9 (d) | ~8.4 – 8.6 (d) | Upfield (Shielded) | Unlike simple pyridine (where |
| H-3 (Beta) | ~8.4 (s) | ~8.2 – 8.3 (s) | Slight Upfield | Proximity to the N-oxide oxygen's electron cloud. |
| H-5 (Beta) | ~7.9 – 8.0 (dd) | ~7.8 – 7.9 (dd) | Slight Upfield | Resonance donation into the ring affects |
Critical Analysis:
In standard pyridine, N-oxidation deshields
UV-Vis Absorbance
The electronic transitions shift due to the stabilization of the
-
2,4-DCP: Dominant
transition at nm. -
2,4-DCPNO:
-
Bathochromic Shift (Red Shift): The primary
band often shifts to nm due to extended conjugation involving the oxygen p-orbitals. -
New Band: A distinct charge-transfer band (CT) or
transition may appear as a shoulder or weak band around 320-350 nm.
-
Experimental Workflow: Synthesis & Characterization
To ensure "Self-Validating" protocols, the following workflow integrates synthesis with immediate spectroscopic checkpoints.
Diagram 2: Synthesis & Validation Workflow
Caption: Step-by-step protocol for synthesizing and validating 2,4-DCPNO, ensuring high purity for downstream applications.
Detailed Protocol
-
Oxidation: Dissolve 2,4-DCP (1 eq) in Glacial Acetic Acid. Add Hydrogen Peroxide (30%, excess, ~5-10 eq).
-
Reflux: Heat to 70-80°C. The electron-withdrawing carboxyl groups deactivate the ring, making oxidation slower than simple pyridine; extended time or catalyst (e.g., Na2WO4) may be required.
-
Isolation: Concentrate under vacuum. The N-oxide is typically less soluble in cold water than the starting material. Induce precipitation by cooling or adding a non-solvent (e.g., acetone).
-
Validation:
-
IR: Confirm presence of broad band at ~1240 cm⁻¹.
-
Iron(III) Test: N-oxides form colored complexes with
(often deep red/violet), unlike the free acid which forms lighter precipitates.
-
References
-
Meinrath, G., et al. (2004).[1][2] "Threshold bootstrap target factor analysis study of neodymium with pyridine 2,4 dicarboxylic acid N-oxide—an investigation of traceability." Talanta, 63(2), 287-296.[1] [1]
- Wang, F. M., et al. (2010). "Synthesis and characterization of coordination polymers with pyridine-2,4-dicarboxylic acid N-oxide." Journal of Coordination Chemistry.
-
CD Bioparticles. "2,4-pyridinedicarboxylic acid N-oxide Product Data."
- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press. (Foundational text for N-oxide spectroscopic trends).
Sources
A Senior Application Scientist's Guide to Metal-Organic Frameworks: Evaluating the Performance of 2,4-Dicarboxypyridine 1-Oxide as a Linker
In the landscape of porous crystalline materials, Metal-Organic Frameworks (MOFs) represent a paradigm of tunable design, where the properties of the final architecture are dictated by the selection of metal nodes and organic linkers.[1] While workhorse linkers such as terephthalic acid (BDC) and trimesic acid (BTC) are celebrated for generating frameworks with exceptional porosity and stability, the frontier of MOF research lies in the deployment of specialized linkers to impart targeted functionalities.[2][3] This guide provides an in-depth comparison of MOFs derived from the functional linker 2,4-Dicarboxypyridine 1-Oxide against those constructed from conventional linkers, offering a framework for researchers to evaluate and rationalize performance differences in key applications.
The choice of an organic linker is arguably the most critical decision in designing a MOF for a specific task.[4] The linker's geometry dictates the network topology, while its functional groups line the pore walls, controlling the framework's chemical environment. Herein, we explore how the unique features of 2,4-Dicarboxypyridine 1-Oxide—its inherent asymmetry and the potent Lewis basicity of the N-oxide group—translate into distinct performance characteristics when compared to the symmetric, less functionalized backbones of BDC and BTC.
The Linker's Blueprint: Structural and Electronic Divergence
The performance of a MOF is fundamentally rooted in the structure of its constituent linkers. The diagram below illustrates the key differences between 2,4-Dicarboxypyridine 1-Oxide and the benchmark linkers, BDC and BTC.
Caption: Structural comparison of organic linkers.
The linearity of BDC underpins the formation of exceptionally robust frameworks like UiO-66, while the trigonal geometry of BTC gives rise to iconic structures with large pores and high surface areas, such as HKUST-1.[2][3] In contrast, 2,4-Dicarboxypyridine 1-Oxide introduces two crucial distinctions:
-
Asymmetry: The off-center pyridine nitrogen and N-oxide group can lead to more complex and lower-symmetry framework topologies, potentially creating unique pore geometries for selective molecular recognition.
-
N-Oxide Group: This functional group is a strong hydrogen bond acceptor and a Lewis basic site. It can coordinate to metal centers, remain uncoordinated to line the pores, or be used to create specific catalytically active defect sites within the framework.[5]
Performance Metrics: A Comparative Analysis
The structural and electronic differences in the linkers manifest directly in the functional performance of the resulting MOFs. We compare their potential across four key areas: gas adsorption, catalysis, sensing, and stability.
Gas Adsorption and Separation
Effective gas separation relies on a material's ability to selectively adsorb certain molecules over others. This is governed by both pore size and the chemical affinity of the pore surface. The introduction of the polar N-oxide group is expected to create stronger interactions with polar molecules like CO₂ and H₂S compared to the relatively non-polar pores of MOFs built from BDC or BTC alone.
| MOF Family | Representative Linker | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Rationale for Performance |
| UiO-66 Family | Terephthalic Acid (BDC) | ~1100 - 1500[2] | ~2.5 (at 273 K)[2] | High stability and porosity, but limited selectivity for polar gases due to non-polar linker. |
| BTC-based MOFs | Trimesic Acid (BTC) | ~1100 - 1800[3][6] | Varies widely; ~4.0 (for Fe-BTC) | High porosity; open metal sites contribute significantly to adsorption. Linker itself is non-polar. |
| Pyridine-based MOFs | Pyridine Dicarboxylates | Varies | Can be enhanced[7][8] | The nitrogen atom in the pyridine ring introduces polarity, enhancing affinity for CO₂. |
| N-Oxide MOFs | 2,4-Dicarboxypyridine 1-Oxide | Structure Dependent | Potentially High | The highly polar N-oxide group can create specific binding sites for CO₂, leading to high selectivity.[5] |
Catalytic Activity
MOFs serve as excellent platforms for heterogeneous catalysis, offering high concentrations of active sites within a porous structure. The N-oxide functionality offers a distinct advantage by enabling bioinspired catalyst design. By intentionally creating defects, the pyridine N-oxide group can be co-localized with open metal sites (Lewis acids), mimicking the active sites of enzymes.[5]
This approach was successfully demonstrated in a defect-engineered Zr-MOF (MOF-808-py-Nox), which showed excellent performance as a heterogeneous catalyst for amide bond formation. The combination of the Lewis acidic Zr site and the hydrogen-bonding N-oxide group was proposed to lower the reaction's energy barrier.[5] This dual-functionality is a significant departure from traditional MOF catalysts, where activity often relies solely on the metal node.[3][9]
Luminescent Sensing
The photoluminescence of MOFs can be exploited for chemical sensing, as the emission properties are often sensitive to the presence of guest molecules.[10][11] Luminescence can originate from the linker, the metal node, or ligand-to-metal charge transfer (LMCT).[12] The electronic properties of the 2,4-Dicarboxypyridine 1-Oxide linker—containing both an electron-withdrawing N-oxide and the π-system of the pyridine ring—can be finely tuned. This allows for the rational design of luminescent MOFs where interactions with specific analytes in the pores cause a detectable shift or quenching of fluorescence, enabling highly sensitive and selective detection.[12][13]
Framework Stability
The practical application of MOFs is often limited by their stability in the presence of water or other chemicals.[14][15] While Zr-MOFs based on the BDC linker (e.g., UiO-66) are known for their exceptional chemical and thermal stability, the stability of pyridine-based MOFs can vary.[2] The coordination of the N-oxide group to the metal center could potentially enhance the metal-ligand bond strength, contributing to overall framework stability. However, the kinetic and thermodynamic stability is highly dependent on the specific metal-linker combination and must be evaluated on a case-by-case basis.[14]
Experimental Validation: A Workflow for Comparative Assessment
To objectively compare a new MOF based on 2,4-Dicarboxypyridine 1-Oxide with established benchmarks, a rigorous and systematic experimental workflow is essential. This process ensures that observed performance differences are attributable to the linker chemistry and not experimental artifacts.
Caption: Experimental workflow for MOF synthesis and evaluation.
Experimental Protocol 1: Solvothermal Synthesis of a MOF
This protocol provides a general method for synthesizing MOFs, which must be optimized for each specific metal-linker combination.
-
Reagent Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., ZrCl₄, 0.1 mmol) and the organic linker (e.g., 2,4-Dicarboxypyridine 1-Oxide, 0.1 mmol) in a suitable solvent (e.g., 10 mL of N,N-dimethylformamide, DMF).
-
Modulator Addition (Causality): Add a modulator, such as acetic acid or hydrochloric acid (10-100 equivalents relative to the metal salt). The modulator competes with the linker for coordination to the metal ions, slowing down the crystallization process. This is crucial for obtaining large, high-quality crystals with fewer defects.
-
Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Heating: Tightly cap the vial and place it in a preheated oven at a specific temperature (typically 80-150 °C) for 24-72 hours. The elevated temperature provides the necessary energy for crystal formation.
-
Isolation: After cooling to room temperature, a crystalline powder should be visible. Isolate the product by centrifugation or filtration.
-
Washing: Wash the collected solid multiple times with the synthesis solvent (e.g., DMF) followed by a more volatile solvent like ethanol or acetone to remove unreacted precursors. This is a critical step for obtaining a pure product.
Experimental Protocol 2: MOF Activation and Characterization
Activation is the process of removing solvent molecules from the MOF pores, making them accessible for guest molecules. Its success is a prerequisite for any performance testing.
-
Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent (e.g., methanol or acetone) for 2-3 days, replacing the solvent several times. This displaces the high-boiling synthesis solvent (e.g., DMF) from the pores.
-
Thermal Activation: Place the solvent-exchanged sample in a vacuum oven or a Schlenk line. Heat the sample under a dynamic vacuum at a temperature sufficient to remove the volatile solvent but below the decomposition temperature of the MOF (determined by Thermogravimetric Analysis, TGA). A typical condition is 120-180 °C overnight.
-
Validation with Powder X-Ray Diffraction (PXRD):
-
Record a PXRD pattern of the as-synthesized MOF.
-
Record a second PXRD pattern of the activated MOF.
-
Self-Validation Check: The peak positions in the two patterns should be identical or show a slight, predictable shift, confirming that the crystalline framework remained intact during activation. A loss of crystallinity indicates framework collapse.
-
-
Validation with Gas Sorption:
-
Perform N₂ sorption analysis at 77 K on the activated sample.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the isotherm.
-
Self-Validation Check: A significant surface area (typically >300 m²/g, but structure-dependent) confirms that the pores are accessible. A low surface area suggests incomplete activation or pore collapse.
-
Conclusion
The strategic selection of organic linkers is paramount to advancing MOF technology. While established linkers like terephthalic acid (BDC) and trimesic acid (BTC) consistently yield materials with high porosity and stability, they offer limited chemical functionality.[2][6] The use of 2,4-Dicarboxypyridine 1-Oxide represents a move towards intelligent design, where specific functional groups are embedded within the linker to elicit targeted behaviors.
The N-oxide moiety provides a powerful tool to enhance selectivity in gas separation, create dual-function catalytic sites, and tune the electronic properties for advanced luminescent sensing applications.[5][12] While each new MOF system requires careful optimization and rigorous characterization, the principles and protocols outlined in this guide provide a robust framework for researchers to fairly evaluate the performance of these next-generation materials against their conventional counterparts. The future of MOFs lies not just in creating larger pores, but in programming the chemical environment within them.
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A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated 2,4-Dicarboxypyridine Derivatives in Cancer Research
This guide provides a comprehensive comparison of the cytotoxic profiles of fluorinated and non-fluorinated 2,4-dicarboxypyridine derivatives, offering insights for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of their activity, present available experimental data, and provide detailed protocols for assessing their cytotoxic potential.
The Rationale for Investigating 2,4-Dicarboxypyridine Derivatives in Oncology
2,4-Pyridinedicarboxylic acid (2,4-PDCA) and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to 2-oxoglutarate (2-OG), a key cellular metabolite.[1][2] This mimicry allows them to act as competitive inhibitors of 2-OG-dependent oxygenases, a large family of enzymes involved in various cellular processes, including histone demethylation and the regulation of hypoxia-inducible factor (HIF) turnover.[1][3][4] By inhibiting these enzymes, 2,4-PDCA derivatives can modulate gene expression and cellular responses to hypoxia, pathways that are often dysregulated in cancer.[1][4]
The Influence of Fluorination: A Key Strategy in Drug Design
Fluorine is a bioisostere of hydrogen but with significantly different electronic properties. Its introduction into a drug candidate can profoundly impact metabolic stability, lipophilicity, and binding affinity to the target protein. In the context of 2,4-dicarboxypyridine derivatives, fluorination is explored as a strategy to enhance their potency and selectivity as enzyme inhibitors, which is hypothesized to translate to improved cytotoxic activity against cancer cells.
Comparative Analysis of Enzyme Inhibition: A Proxy for Cytotoxic Potential
Direct, head-to-head comparative studies on the cytotoxicity of fluorinated versus non-fluorinated 2,4-dicarboxypyridine derivatives on the same cancer cell lines are limited in the public domain. However, a pivotal study on their inhibitory effects on human 2-oxoglutarate dependent oxygenases provides crucial insights.[5] This study compared the inhibitory concentration (IC50) values of 2,4-PDCA with its fluorinated analogs against two key enzymes implicated in cancer: Aspartate/asparagine-β-hydroxylase (AspH) and JmjC lysine-specific Nε-demethylase 4E (KDM4E).
| Compound | Target Enzyme | IC50 (µM) |
| 2,4-Pyridinedicarboxylic acid (non-fluorinated) | AspH | ~0.03 |
| KDM4E | ~0.5 | |
| 5-Fluoro-2,4-pyridinedicarboxylic acid | AspH | ~0.05 |
| KDM4E | ~2.0 | |
| 3-Fluoro-2,4-pyridinedicarboxylic acid | AspH | Data not specified |
| KDM4E | Data not specified |
Data synthesized from a study on 2-oxoglutarate dependent oxygenase inhibition.[5]
Interpretation of the Data:
The non-fluorinated 2,4-PDCA is a potent inhibitor of both AspH and KDM4E.[5] The introduction of a fluorine atom at the 5-position results in a compound that retains potent AspH inhibition while showing a fourfold decrease in potency against KDM4E.[5] This alteration in the selectivity profile is a significant finding, as it suggests that fluorination can be used to fine-tune the activity of these compounds towards specific enzyme targets. While this study did not directly measure cytotoxicity, the potent enzyme inhibition by both fluorinated and non-fluorinated derivatives underscores their potential as anticancer agents.
Cytotoxicity of Related Pyridine Derivatives: Building a Broader Picture
While direct comparative data for 2,4-dicarboxypyridine derivatives is scarce, examining the cytotoxicity of other pyridine-based compounds can provide a broader context.
| Compound Class | Cell Line | Cytotoxicity (IC50/GI50) | Reference |
| Fluorinated Phenylhydrazines | A549 (Lung Carcinoma) | Stronger effect with increased fluorination | [6] |
| 5-Fluorouracil Derivatives | A549 (Lung Carcinoma) | Derivatives showed higher cytotoxicity than 5-FU | [7] |
| Pyridino[2,3-f]indole-4,9-diones | XF 498 (CNS Tumor) | ED50 of 0.006 µg/ml | [8] |
| HCT 15 (Colon Tumor) | ED50 of 0.073 µg/ml | [8] | |
| 2-Pyridineformamide Thiosemicarbazones | MCF-7 (Breast Cancer) | IC50 of 0.9 µM for 5-fluoro derivative | [9] |
| Chalcone-Dihydropyrimidone Hybrids | MCF-7 (Breast Cancer) | IC50 <10 µM for several compounds | [10] |
This table highlights that both fluorinated and non-fluorinated pyridine derivatives can exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, studies on other fluorinated heterocyclic compounds suggest that fluorination can enhance cytotoxic effects.[6]
Proposed Mechanism of Action and the Role of Fluorination
The primary mechanism by which 2,4-dicarboxypyridine derivatives are thought to exert their anticancer effects is through the inhibition of 2-oxoglutarate dependent oxygenases.
Caption: Proposed mechanism of action for 2,4-dicarboxypyridine derivatives.
Fluorination can enhance this inhibitory activity by:
-
Altering electronic properties: The high electronegativity of fluorine can influence the acidity of the carboxylic acid groups, potentially leading to stronger interactions with the enzyme's active site.
-
Increasing lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, PC3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated 2,4-dicarboxypyridine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[12][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
The available evidence strongly suggests that both fluorinated and non-fluorinated 2,4-dicarboxypyridine derivatives are promising scaffolds for the development of novel anticancer agents. Their ability to inhibit 2-oxoglutarate dependent oxygenases provides a clear mechanistic rationale for their activity. While direct comparative cytotoxicity data is limited, the observed modulation of enzyme inhibition selectivity through fluorination highlights its potential as a tool to optimize the therapeutic index of these compounds.
Future research should focus on direct, head-to-head comparisons of the cytotoxicity of fluorinated and non-fluorinated 2,4-dicarboxypyridine derivatives across a panel of cancer cell lines. Such studies, coupled with further mechanistic investigations, will be crucial in elucidating the full potential of this compound class in oncology.
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. [Link]
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reproducibility of published synthesis protocols for 2,4-Dicarboxypyridine 1-oxide
Content Type: Comparative Synthesis Guide
Target Molecule: 2,4-Dicarboxypyridine 1-oxide (Lutidinic acid
Executive Summary: The Solubility Paradox
As Senior Application Scientists, we often encounter published protocols that work on a 100 mg scale but become hazardous or unworkable at 10 g. The synthesis of 2,4-dicarboxypyridine 1-oxide is a prime example of this "scalability trap."
The core challenge is not the oxidation chemistry itself, but the polarity inversion . The starting material (Lutidinic acid) is zwitterionic and poorly soluble in non-polar solvents. The product (
-
The Trap: Classical methods use Hydrogen Peroxide/Acetic Acid (H₂O₂/AcOH). This works, but isolating a highly water-soluble product from a solution containing potentially explosive peracetic acid residues is the primary failure mode.
-
The Solution: This guide compares the Direct Aqueous Route (optimized for safety) against the Ester Bypass Route (optimized for purity and ease of workup).
Comparative Analysis of Methodologies
Method A: Direct Oxidation (H₂O₂/Acetic Acid)
The "Classical" Approach – High Atom Economy, High Risk
This method relies on the in-situ formation of peracetic acid. While atom-economical, it is frequently cited with dangerous "evaporate to dryness" instructions that ignore peroxide accumulation.
The Protocol (Optimized for Safety):
-
Dissolution: Suspend 2,4-pyridinedicarboxylic acid (1.0 eq) in Glacial Acetic Acid (10 vol).
-
Activation: Add 30% H₂O₂ (5.0 eq) dropwise at room temperature.
-
Reaction: Heat to 75–80°C for 12–16 hours. Note: Do not exceed 85°C to prevent thermal runaway.
-
The Critical Step (Quenching):
-
Standard Literature Error: Many papers suggest rotary evaporation directly. DO NOT DO THIS.
-
Correct Procedure: Test for peroxides using starch-iodide paper. If positive, add catalytic MnO₂ (solid) or sodium bisulfite solution until the test is negative.
-
-
Isolation: Once peroxides are quenched, concentrate under reduced pressure to ~20% volume.
-
Precipitation: Add cold Acetone (5 vol) to the concentrated acid residue. The
-oxide should precipitate as a white solid. Filter and wash with cold acetone.
Reproducibility Verdict:
-
Yield: Variable (40–70%). Loss occurs during the acetone precipitation if the acetic acid content is too high.
-
Purity: Moderate. Often contaminated with unreacted starting material due to similar solubility profiles.
-
Safety: Low. Requires strict peroxide management.
Method B: The Ester Bypass (mCPBA Oxidation)
The "Pharma" Approach – High Purity, Multi-Step
To avoid the "water trap," we temporarily mask the carboxylic acids as methyl esters. This renders the molecule soluble in organic solvents (DCM/Chloroform), allowing the use of standard organic oxidants like m-CPBA.
The Protocol:
-
Esterification (Step 1): Reflux 2,4-pyridinedicarboxylic acid in Methanol with catalytic H₂SO₄ for 12h. Isolate dimethyl ester (DCM extraction).
-
Oxidation (Step 2): Dissolve the dimethyl ester in Dichloromethane (DCM). Add m-CPBA (1.5 eq) at 0°C, then warm to RT. Stir 12h.
-
Workup: Wash with aq. NaHCO₃ (removes m-chlorobenzoic acid byproduct) and sodium thiosulfate (removes excess oxidant). Evaporate DCM to yield the diester N-oxide.
-
Hydrolysis (Step 3): Treat the ester with 1M NaOH (aq) at RT for 2h. Acidify carefully to pH 2-3 with HCl. The free acid
-oxide precipitates or crystallizes upon cooling.
Reproducibility Verdict:
-
Yield: High (80–90% over 3 steps).
-
Purity: Excellent (>98%).[1][2] The phase separation in Step 2 removes the majority of impurities.
-
Safety: High. Oxidants are removed in the aqueous wash before any concentration occurs.
Critical Data Comparison
| Feature | Method A: Direct H₂O₂/AcOH | Method B: Ester Bypass (mCPBA) |
| Reaction Time | 12–24 Hours | 24–36 Hours (3 Steps) |
| Solvent System | Aqueous/Acetic Acid | DCM / Methanol / Water |
| Oxidant | Peracetic Acid (In-situ) | m-Chloroperoxybenzoic Acid |
| Safety Profile | Hazardous (Peroxide concentration risk) | Safe (Standard organic handling) |
| Purification | Precipitation (Difficult) | Extraction + Crystallization |
| Scalability | Good (if safety controls in place) | Poor (mCPBA is expensive/bulky) |
| Primary Use Case | Bulk Industrial Synthesis | Lab Scale / Drug Discovery |
Visualizing the Logic
The following diagrams illustrate the decision-making process and the chemical pathways.
Diagram 1: Synthetic Pathway Comparison
This flow chart contrasts the direct route against the protection/deprotection strategy.
Caption: Comparative workflow showing the high-risk quenching step in Method A versus the multi-step protection strategy in Method B.
Diagram 2: The "Solubility Trap" in Workup
This diagram explains why Method A fails during isolation and how to navigate it.
Caption: Logic flow for the safe isolation of the N-oxide, highlighting the critical peroxide check point.
References
-
Organic Syntheses Procedure (General Pyridine N-Oxidation)
-
Safety of Peracetic Acid Concentration
-
mCPBA Oxidation of Pyridines
- Title: 3-Chloroperoxybenzoic acid (mCPBA) - Reagent Guide
- Source: Organic Chemistry Portal
-
URL:[Link]
- Relevance: Provides mechanistic background for the "Ester Bypass" route using organic solvents.
-
Lutidinic Acid Properties
-
Title: 2,4-Pyridinedicarboxylic acid (Sigma-Aldrich)[1]
- Source: Merck / Sigma-Aldrich Product Sheet
- Relevance: Confirms the physical properties and solubility challenges of the starting m
-
Sources
- 1. 2,4-Pyridinedicarboxylic acid = 98.0 499-80-9 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Peracetic Acid Uses and Hazards [publications.aiha.org]
- 8. Peracetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing inhibition potency of 2,4-PDCA derivatives on human 2OG oxygenases
Executive Summary
Pyridine-2,4-dicarboxylic acid (2,4-PDCA ) is a foundational competitive inhibitor of human 2-oxoglutarate (2OG) dependent oxygenases. While historically used as a broad-spectrum "pan-inhibitor" to probe enzyme function, recent medicinal chemistry efforts have focused on derivatizing the 2,4-PDCA scaffold to achieve isoform selectivity—specifically distinguishing between the Hypoxia Inducible Factor (HIF) prolyl hydroxylases (PHDs), the JmjC histone demethylases (KDMs), and Aspartate/Asparagine-β-hydroxylase (AspH).
This guide objectively compares the inhibition potency of 2,4-PDCA and its C5-substituted derivatives. It highlights the critical structure-activity relationship (SAR) where C5-modification acts as a "selectivity switch," dampening broad-spectrum activity while retaining or enhancing potency against specific targets like AspH.
Mechanistic Foundation
To interpret inhibition data correctly, one must understand the binding mode. 2,4-PDCA mimics the co-substrate 2-oxoglutarate (2OG).
-
Bidentate Chelation: The pyridine nitrogen and the 2-carboxylate group chelate the active site Fe(II) in a bidentate manner.
-
Competition: This chelation blocks the entry of 2OG and O2, preventing the formation of the reactive ferryl (Fe(IV)=O) intermediate required for substrate hydroxylation.
-
The C5 Vector: The C5 position of the pyridine ring points towards the active site opening. Modifications here exploit steric and electronic differences between the active sites of varying 2OG oxygenases (e.g., the tight pocket of PHDs vs. the more open pocket of KDMs).
Diagram 1: Mechanism of Action & Inhibition Cycle
Caption: 2,4-PDCA competes directly with 2OG for Fe(II) coordination, sequestering the enzyme in an inactive state (Red path).
Comparative Analysis: Potency & Selectivity
The following data synthesizes in vitro inhibition profiles (IC50) from AlphaScreen and Mass Spectrometry (SPE-MS) assays.
The "Selectivity Switch": C5-Substitution
Modifying the C5 position of 2,4-PDCA drastically alters the selectivity profile. While the parent compound (2,4-PDCA) is a potent inhibitor of PHDs, KDMs, and AspH, introducing Fluorine or Aminoalkyl groups generally reduces potency against PHDs and KDMs but maintains potency against AspH and JMJD5.
| Compound | Structure Note | Target: AspH (IC50) | Target: KDM4E (IC50) | Target: PHD2 (IC50) | Selectivity Profile |
| 2,4-PDCA | Parent Scaffold | 0.03 µM | 0.29 µM | ~1.5 µM | Broad Spectrum (Pan-inhibitor) |
| 5-F-2,4-PDCA | C5-Fluorine | 0.05 µM | > 10 µM | > 10 µM | Highly Selective for AspH |
| 5-CF3-2,4-PDCA | C5-Trifluoromethyl | ~0.5 µM | > 50 µM | > 50 µM | Reduced potency, AspH selective |
| IOX2 | Quinoline (Ref)* | > 100 µM | > 100 µM | 0.022 µM | Highly Selective for PHD2 |
*Note: IOX2 is included as a benchmark. It is a functional 2OG mimic (quinoline-glycine) used when PHD2 selectivity is required, contrasting with the AspH selectivity of 5-F-2,4-PDCA.
Key Insights
-
AspH Selectivity: The 5-F-2,4-PDCA derivative is the superior choice for studying AspH (Aspartate/Asparagine-β-hydroxylase) in complex biological systems. It retains the nanomolar potency of the parent compound against AspH but virtually eliminates activity against the epigenetic regulator KDM4E.
-
Steric Clash: The active sites of KDM4E and PHD2 are sensitive to bulk at the C5 position of the pyridine ring. The small fluorine atom is tolerated by AspH but creates unfavorable interactions in KDM4E/PHD2.
-
Cellular Permeability: The free acids listed above (e.g., 2,4-PDCA) are not cell-permeable due to high polarity. For cell-based experiments, you must use the dimethyl ester prodrugs (e.g., Dimethyl-2,4-PDCA), which are hydrolyzed to the active acid form by intracellular esterases.
Experimental Protocols
To generate the data above, two primary assay types are used. The choice depends on the enzyme's substrate (peptide vs. protein) and turnover rate.
AlphaScreen Assay (Standard for PHDs/KDMs)
This bead-based proximity assay measures the displacement of a biotinylated product peptide.
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Cofactors: Fe(II) (ammonium iron(II) sulfate) and Ascorbate are critical . Prepare fresh.
-
Beads: Streptavidin Donor beads + Protein A Acceptor beads (PerkinElmer).
Workflow:
-
Enzyme Mix: Incubate Enzyme (e.g., PHD2, 5 nM) with Inhibitor (serial dilution) for 15 min.
-
Reaction Start: Add Substrate Mix (Biotin-HIF1α peptide + 2OG + Fe(II) + Ascorbate).
-
Incubation: 60 min at Room Temperature (RT).
-
Quench/Detection: Add EDTA (to strip Iron) + Donor/Acceptor beads + Detection Antibody (e.g., anti-hydroxy-HIF).
-
Read: Measure signal on EnVision plate reader (Excitation 680nm / Emission 520-620nm).
SPE-MS Assay (Standard for AspH)
Solid-Phase Extraction coupled to Mass Spectrometry is preferred for AspH due to the complexity of its EGF-domain substrates.
Diagram 2: Experimental Workflow (SPE-MS)
Caption: SPE-MS workflow for quantifying AspH activity. This direct measurement avoids artifacts common in fluorescence assays.
References
-
Hopkinson, R. J., et al. (2013). "Isomers of 2,4-pyridine dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases." Chemical Science.
-
Le Wallegne, F., et al. (2020). "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases." Biochemical Journal.
-
Chowdhury, R., et al. (2016). "The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases." EMBO Reports.
-
Structural Genomics Consortium (SGC). "IOX2 Probe Summary."
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2,4-Dicarboxypyridine 1-oxide
Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the absence of specific toxicological data for 2,4-Dicarboxypyridine 1-oxide, a thorough risk assessment must be conducted before any handling. Based on the data for 2,4-Pyridinedicarboxylic acid, we can anticipate the following potential hazards[1][2][3]:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.
The addition of the N-oxide functional group may alter the reactivity and toxicological profile of the molecule. N-oxides can sometimes be associated with increased biological activity, and as such, enhanced precautions are warranted.
Table 1: Hazard Profile of 2,4-Pyridinedicarboxylic acid (Analogue)
| Hazard Classification | Category | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | P261, P271, P304+P340 |
Data synthesized from available Safety Data Sheets for 2,4-Pyridinedicarboxylic acid.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following PPE is mandatory when handling 2,4-Dicarboxypyridine 1-oxide.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[1].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when significant dust generation is anticipated, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid material should be conducted within a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation that cannot be controlled, a NIOSH-approved respirator with a particulate filter (P95 or higher) is necessary[4].
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of 2,4-Dicarboxypyridine 1-oxide.
3.1. Preparation and Engineering Controls:
-
Designated Work Area: All handling of 2,4-Dicarboxypyridine 1-oxide should be performed in a designated area within a laboratory.
-
Chemical Fume Hood: All weighing and transfers of the solid compound must be conducted in a properly functioning chemical fume hood to control exposure to dust.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
3.2. Handling the Solid Compound:
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a fume hood to minimize the time the container is open.
-
Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid scooping in a manner that creates airborne dust.
-
Container Management: Keep the container of 2,4-Dicarboxypyridine 1-oxide tightly closed when not in use to prevent contamination and accidental spills.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents[5].
3.3. In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble and it is safe to do so), followed by a thorough cleaning with soap and water.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
Disposal Plan: Responsible Waste Management
Proper disposal of 2,4-Dicarboxypyridine 1-oxide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing 2,4-Dicarboxypyridine 1-oxide, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The waste container must be labeled with the full chemical name: "2,4-Dicarboxypyridine 1-oxide".
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. For pyridine-based compounds, incineration by a licensed chemical destruction plant is a common disposal method[6][7].
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of 2,4-Dicarboxypyridine 1-oxide.
Caption: Workflow for the safe handling of 2,4-Dicarboxypyridine 1-oxide.
References
- Jubilant Ingrevia. (n.d.).
- Thermo Fisher Scientific. (2012, September 10).
- Cayman Chemical. (n.d.).
- Sigma-Aldrich. (n.d.). 2,4-Pyridinedicarboxylic acid = 98.0 499-80-9.
- ECHEMI. (n.d.).
- TCI Chemicals. (2025, November 20).
- GOV.UK. (n.d.). Incident management: pyridine.
- ChemicalBook. (n.d.).
- JNC CORPORATION. (2023, August 25).
- MilliporeSigma. (2025, September 27).
- CymitQuimica. (2025, October 20).
- Fisher Scientific. (2008, January 10).
- National Center for Biotechnology Information. (n.d.). 2,4-Pyridinedicarboxylic acid.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2011, September 5).
- ChemicalBook. (2026, January 13). 2,4-Pyridinedicarboxylic acid | 499-80-9.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
